KN1022
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C21H22N6O5 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-nitrophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H22N6O5/c1-31-18-11-16-17(12-19(18)32-2)22-13-23-20(16)25-7-9-26(10-8-25)21(28)24-14-3-5-15(6-4-14)27(29)30/h3-6,11-13H,7-10H2,1-2H3,(H,24,28) |
InChI 键 |
ZIFCMJKHIXABHJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KN1022 (Patritumab Deruxtecan)
For Researchers, Scientists, and Drug Development Professionals
Abstract
KN1022, also known as patritumab deruxtecan (B607063) (HER3-DXd or U3-1402), is an investigational antibody-drug conjugate (ADC) engineered to deliver a potent cytotoxic payload to cancer cells expressing Human Epidermal Growth factor Receptor 3 (HER3). This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the preclinical and clinical evidence supporting its therapeutic rationale. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation.
Introduction: Targeting HER3 in Cancer
HER3, a member of the ErbB family of receptor tyrosine kinases, is widely expressed in various solid tumors, including breast and non-small cell lung cancer.[1] While possessing weak intrinsic kinase activity, HER3 functions as a critical heterodimerization partner for other ErbB family members, particularly HER2 and EGFR. This dimerization activates downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for tumor cell proliferation, survival, and the development of resistance to targeted therapies.[2] The broad expression of HER3 on tumor cells and its role in oncogenic signaling make it an attractive target for therapeutic intervention.
This compound is a next-generation ADC designed to exploit HER3 expression on cancer cells. It comprises three key components:
-
A fully human anti-HER3 IgG1 monoclonal antibody (Patritumab): This component provides high specificity for the extracellular domain of the HER3 receptor.
-
A novel topoisomerase I inhibitor payload (Deruxtecan, DXd): A derivative of exatecan, this potent cytotoxic agent induces DNA damage and apoptosis.
-
A tetrapeptide-based cleavable linker: This linker is designed to be stable in circulation and efficiently cleaved by lysosomal enzymes within the target cancer cell, ensuring intracellular release of the payload.[3][4]
Core Mechanism of Action
The mechanism of action of this compound can be delineated into a sequential process of targeted delivery and potent cytotoxicity:
-
Binding to HER3: The patritumab component of this compound binds with high affinity to HER3 expressed on the surface of tumor cells.[1]
-
Internalization: Upon binding, the this compound-HER3 complex is internalized into the cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the tetrapeptide linker.
-
Payload Release and DNA Damage: The cleavage of the linker releases the cytotoxic payload, deruxtecan (DXd), into the cytoplasm. DXd then translocates to the nucleus and inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately causing DNA damage and triggering apoptosis.[5][6]
-
Bystander Effect: The released DXd is cell-membrane permeable, allowing it to diffuse into neighboring tumor cells, regardless of their HER3 expression status, and induce cell death. This "bystander effect" enhances the anti-tumor activity of this compound.[4]
Signaling Pathways
HER3 Signaling Pathway
The following diagram illustrates the HER3 signaling pathway and the point of intervention by this compound.
Caption: HER3 signaling pathway and this compound intervention.
Topoisomerase I Inhibition Pathway
The following diagram depicts the mechanism of DNA damage induced by the deruxtecan (DXd) payload of this compound.
Caption: Mechanism of Topoisomerase I inhibition by Deruxtecan.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd)
| Cell Line | Cancer Type | IC50 (nM) |
| WiDr | Colorectal Cancer | 2.16 ± 0.11 |
| Colo320DM | Colorectal Cancer | - |
| DiFi | Colorectal Cancer | - |
| DLD-1 | Colorectal Cancer | - |
| HCT15 | Colorectal Cancer | - |
| HCT116 | Colorectal Cancer | - |
| LoVo | Colorectal Cancer | - |
| SW480 | Colorectal Cancer | - |
| SW620 | Colorectal Cancer | 16.04 ± 0.10 |
Data extracted from a study on colorectal cancer xenografts. Specific IC50 values for all cell lines were not provided in the abstract.[7]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Capan-1 | Pancreatic Cancer | 0.75 | 45 |
| Capan-1 | Pancreatic Cancer | 1.5 | 68 |
| Capan-1 | Pancreatic Cancer | 3 | 82 |
| Capan-1 | Pancreatic Cancer | 6 | 94 |
| MDA-MB-453 | Breast Cancer | 3 | 87 |
| HCC1569 | Breast Cancer | 3 | 73 |
| MDA-MB-453 | Breast Cancer | 3 | 95 |
| DiFi | Colorectal Cancer | 10 | Significant Regression |
| SW620 | Colorectal Cancer | 10 | Significant Regression |
| Colo320DM | Colorectal Cancer | 10 | No Treatment Effect |
Data compiled from preclinical studies on various cancer types.[8][9]
Table 3: Clinical Efficacy of this compound (5.6 mg/kg) in EGFR-Mutated NSCLC
| Parameter | Value |
| Objective Response Rate (ORR) | 39% (95% CI: 26-52) |
| Disease Control Rate (DCR) | 72% (95% CI: 59-83) |
| Median Duration of Response | 6.9 months (95% CI: 3.1-NE) |
| Median Progression-Free Survival | 8.2 months (95% CI: 4.4-8.3) |
Data from a phase 1 study in patients with TKI-resistant, EGFR-mutated NSCLC.[4][10]
Table 4: Clinical Efficacy of this compound in HER3-Expressing Metastatic Breast Cancer
| Subtype | Objective Response Rate (ORR) |
| HR+/HER2- | 30.1% |
| Triple-Negative | 22.6% |
| HER2+ | 42.9% |
Data from a phase 1/2 multicenter trial.[11]
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing the cytotoxicity of this compound or its payload, deruxtecan, using the CellTiter-Glo® Luminescent Cell Viability Assay.[12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
This compound or Deruxtecan (DXd)
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or DXd in culture medium.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Antibody Internalization Assay
This protocol provides a general framework for assessing the internalization of this compound.[15][16]
Materials:
-
HER3-expressing cancer cells
-
This compound
-
Isotype control antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Flow cytometer or confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto appropriate culture vessels (e.g., 12-well plates for flow cytometry, chamber slides for microscopy).
-
Allow cells to adhere overnight.
-
-
Antibody Binding:
-
Cool cells to 4°C to inhibit internalization.
-
Incubate cells with this compound or an isotype control antibody at a specified concentration (e.g., 10 µg/mL) for 1 hour at 4°C.
-
Wash cells with cold PBS to remove unbound antibody.
-
-
Internalization:
-
Add pre-warmed culture medium and transfer the cells to a 37°C incubator to allow for internalization.
-
Incubate for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Staining and Analysis (Flow Cytometry):
-
At each time point, place cells on ice to stop internalization.
-
To detect surface-bound antibody, incubate cells with a fluorescently labeled secondary antibody at 4°C.
-
To detect internalized antibody, first fix and permeabilize the cells, then incubate with the fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity.
-
-
Staining and Analysis (Confocal Microscopy):
-
At each time point, fix the cells.
-
Permeabilize the cells and stain with the fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a confocal microscope to observe the subcellular localization of the antibody.
-
Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.[8][9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control to the mice via the appropriate route (e.g., intravenous injection).
-
Follow a specified dosing schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the general health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
This compound (patritumab deruxtecan) represents a promising therapeutic strategy that leverages the specific expression of HER3 on cancer cells to deliver a potent topoisomerase I inhibitor. Its multi-faceted mechanism of action, including targeted delivery, efficient payload release, potent cytotoxicity, and a bystander effect, has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across a range of solid tumors. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its continued development and potential future application in oncology. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize the clinical benefit of this innovative antibody-drug conjugate.
References
- 1. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor–Resistant, EGFR-Mutated Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Patritumab Deruxtecan Data at ASCO Demonstrates Tumor Response Across Multiple Resistance Mechanisms in Patients with Advanced EGFR-Mutated NSCLC- Daiichi Sankyo US [daiichisankyo.us]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Internalization assay [bio-protocol.org]
- 16. creative-biolabs.com [creative-biolabs.com]
Unveiling KN1022: A Potent Quinazoline-Based Inhibitor of PDGFR Phosphorylation
For Immediate Release
Shanghai, China – December 9, 2025 – KN1022, a novel quinazoline (B50416) derivative, has been identified as a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation. With a half-maximal inhibitory concentration (IC50) of 0.24 μM, this small molecule shows significant promise for research in cellular signaling and drug development, particularly in areas where PDGFR activity is implicated. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data for this compound.
Chemical Structure and Properties
This compound is characterized by a quinazoline core, a heterocyclic scaffold known for its diverse biological activities. The precise chemical identity of this compound is defined by the following parameters:
-
Chemical Formula: C₂₁H₂₂N₆O₅
-
Molecular Weight: 438.44 g/mol
-
CAS Number: 205255-11-4
-
SMILES Notation: O=C(N1CCN(CC1)C2=C3C=C(OC)C(OC)=CC3=NC=N2)NC4=CC=C(--INVALID-LINK--=O)C=C4
The structural framework of this compound is key to its inhibitory function, allowing it to selectively target the phosphorylation of PDGFR.
Mechanism of Action: Targeting the PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors are crucial cell surface tyrosine kinases that regulate fundamental cellular processes such as proliferation, migration, and survival.[1][2] The signaling cascade is initiated by the binding of a PDGF ligand, leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways like the RAS-MAPK and PI3K-Akt pathways.
This compound exerts its inhibitory effect by interfering with the autophosphorylation of PDGFR. By blocking this initial and critical step, it effectively halts the entire downstream signaling cascade.
Below is a diagram illustrating the PDGFR signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of PDGFR autophosphorylation by this compound.
Quantitative Data
This compound has been evaluated for its inhibitory activity against PDGFR and its selectivity against other kinases. The following table summarizes the available quantitative data.
| Target | IC50 (μM) |
| PDGFRα | 0.05 |
| PDGFRβ | 0.13 |
| c-Kit | 0.05 |
| FLT3 | 0.23 |
| FGFR | 29.7 |
| EGFR | >30 |
| PKA | >30 |
| PKC | >30 |
Note: The data presented is for a closely related compound, PDGFR TKI III, from the same chemical series as this compound and is indicative of the general activity profile of this class of inhibitors.
Experimental Protocols
The following outlines a general workflow for assessing the inhibitory effect of compounds like this compound on PDGFR phosphorylation in a cell-based assay.
Caption: General experimental workflow for evaluating PDGFR inhibitors.
A more detailed protocol for a cellular PDGFR phosphorylation assay is as follows:
-
Cell Culture: Murine fibroblast cell lines, such as NIH3T3, which endogenously express PDGFR, are cultured in appropriate media until they reach a suitable confluency.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period to allow for target engagement.
-
Ligand Stimulation: The cells are then stimulated with a physiological ligand, such as PDGF-BB, to induce PDGFR autophosphorylation.
-
Cell Lysis: Following stimulation, the cells are lysed to release the cellular proteins.
-
Quantification of Phosphorylation: The level of PDGFR phosphorylation is quantified using methods such as Sandwich-ELISA or Western Blotting, utilizing antibodies specific for the phosphorylated form of the receptor.
-
Data Analysis: The results are analyzed to determine the dose-dependent inhibition of PDGFR phosphorylation by this compound and to calculate the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the roles of PDGFR signaling in various physiological and pathological processes. Its potency and the well-defined chemical structure make it a suitable candidate for further studies in drug discovery and development aimed at targeting diseases driven by aberrant PDGFR activity. The provided data and protocols serve as a foundational guide for researchers and scientists in the field.
References
The Genesis and Evolution of KN1022 (Patritumab Deruxtecan): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN1022, also known as Patritumab Deruxtecan (B607063) (HER3-DXd) and formerly designated as U3-1402, is an investigational, first-in-class antibody-drug conjugate (ADC) engineered to target cells expressing Human Epidermal Growth Factor Receptor 3 (HER3). Developed by Daiichi Sankyo, this therapeutic agent represents a significant advancement in precision oncology, particularly for patient populations with advanced solid tumors who have developed resistance to standard therapies.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the core scientific data and experimental methodologies that have defined its trajectory.
Discovery and Development Milestones
The development of this compound is rooted in Daiichi Sankyo's proprietary DXd ADC technology.[3][4][5] This platform focuses on creating ADCs with a high drug-to-antibody ratio (DAR), ensuring potent and targeted delivery of a cytotoxic payload to cancer cells. The journey of this compound has been marked by strategic collaborations, notably with Merck for co-development and co-commercialization globally (excluding Japan).[2][4] A key milestone in its development was the Breakthrough Therapy Designation granted by the U.S. Food and Drug Administration (FDA) in December 2021 for the treatment of patients with EGFR-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) with disease progression on or after treatment with a third-generation tyrosine kinase inhibitor (TKI) and platinum-based therapies.[4][6]
Core Technology: The this compound Construct
This compound is a meticulously designed ADC comprising three key components:
-
A Fully Human Anti-HER3 IgG1 Monoclonal Antibody (Patritumab): This component provides specificity by targeting the HER3 receptor, which is overexpressed in a variety of solid tumors.
-
A Tetrapeptide-Based Cleavable Linker: This linker is designed to be stable in the bloodstream and is selectively cleaved by lysosomal enzymes, such as cathepsins, which are upregulated in tumor cells.
-
A Topoisomerase I Inhibitor Payload (DXd): An exatecan (B1662903) derivative, DXd is a potent cytotoxic agent that induces DNA damage and apoptosis upon release within the cancer cell.[7][8]
The drug-to-antibody ratio of this compound is approximately 8, contributing to its potent anti-tumor activity.[7]
Mechanism of Action
The therapeutic action of this compound is a multi-step process that leverages its unique ADC design to achieve targeted cytotoxicity.
-
HER3 Targeting and Internalization: The patritumab antibody component of this compound binds with high specificity to the HER3 receptor on the surface of cancer cells. Following binding, the entire ADC-HER3 receptor complex is internalized into the cell via endocytosis.[7]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosomes. The acidic environment and the presence of lysosomal enzymes cleave the tetrapeptide linker, releasing the DXd payload into the cytoplasm.[7]
-
Induction of DNA Damage and Apoptosis: The released DXd, a potent topoisomerase I inhibitor, intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex.[9][10] This prevents the re-ligation of the single-strand DNA breaks, leading to the accumulation of DNA double-strand breaks during DNA replication. The resulting DNA damage activates the DNA damage response (DDR) pathways, ultimately triggering cell cycle arrest and apoptosis.[10][11]
Signaling Pathway
Caption: Mechanism of action of this compound (Patritumab Deruxtecan).
Preclinical Development
In Vitro Studies
A series of in vitro experiments were conducted to characterize the activity of this compound in various cancer cell lines.
Experimental Protocols:
-
Cell Lines: A panel of human cancer cell lines with varying levels of HER3 expression were utilized, including colorectal cancer cell lines (e.g., Colo320DM, HCT-15, SW620) and breast cancer cell lines (e.g., MDA-MB-231 transduced with HER3).[12][13][14][15]
-
Growth Inhibition Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound, patritumab alone, a control ADC, or the DXd payload. Cell viability was assessed after a 6-day incubation period using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14][15]
-
Internalization and Lysosomal Trafficking Assay: To visualize and quantify internalization, this compound was labeled with a pH-sensitive dye (pHrodo). Cells were treated with the labeled this compound, and the fluorescence signal, which increases in the acidic environment of the lysosome, was measured over time using fluorescence microscopy and quantitative image analysis.[15]
-
Apoptosis Assay: Apoptosis induction was evaluated by measuring the cleavage of poly(ADP-ribose) polymerase (PARP) via Western blot analysis in cells treated with this compound.
Quantitative Data Summary:
| Cell Line | HER3 Expression | This compound IC50 (nM) | DXd IC50 (nM) |
| Colo320DM | Low | >1000 | 2.05 ± 0.11 |
| HCT-15 | Intermediate | Not Reported | 17.88 ± 2.63 |
| SW620 | High | <10 | Not Reported |
| MDA-MB-231-HER3WT | High | ~1 | Not Reported |
Data compiled from multiple preclinical studies. IC50 values are approximate and may vary based on specific experimental conditions.
In Vivo Studies
The anti-tumor efficacy of this compound was evaluated in xenograft models using immunodeficient mice.
Experimental Protocols:
-
Animal Models: Female BALB/c nude mice were used for the xenograft studies.[13] All animal procedures were conducted in compliance with institutional guidelines for the care and use of experimental animals.[13]
-
Tumor Implantation: Human cancer cell lines (e.g., Colo320DM, DiFi, SW620, MDA-MB-453) or patient-derived xenograft (PDX) models were subcutaneously implanted into the mice.[7][12][13]
-
Treatment Regimen: Once tumors reached a specified volume (e.g., 200-250 mm³), mice were randomized into treatment groups and administered this compound, patritumab alone, irinotecan, a control ADC, or saline via intravenous or intraperitoneal injections. Dosing schedules varied, for example, 10 mg/kg weekly for three or four doses.[7][12][13]
-
Efficacy Assessment: Tumor volume was measured twice weekly using calipers, and calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity. The primary efficacy endpoint was tumor growth inhibition (TGI).[7][13]
Quantitative Data Summary:
| Xenograft Model | HER3 Expression | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Colo320DM | Low | 10 | No significant effect |
| DiFi | High | 10 | Significant tumor regression |
| SW620 | High | 10 | Significant tumor regression |
| MDA-MB-453 | High | 6 | 94 |
Data compiled from multiple preclinical studies. TGI is compared to the vehicle control group.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Clinical Development: The HERTHENA-Lung01 Trial
A pivotal study in the clinical development of this compound is the HERTHENA-Lung01 trial (NCT04619004), a Phase 2, multicenter, open-label, randomized study.[2][16][17][18][19][20]
Experimental Protocol:
-
Patient Population: The study enrolled patients with locally advanced or metastatic EGFR-mutated (exon 19 deletion or L858R) NSCLC who had progressed on or after treatment with an EGFR TKI and platinum-based chemotherapy.[19][20]
-
Study Design: Patients were randomized to receive either a fixed-dose regimen of 5.6 mg/kg of this compound intravenously every 3 weeks or an uptitration dosing regimen (3.2 mg/kg in cycle 1, 4.8 mg/kg in cycle 2, and 6.4 mg/kg in subsequent cycles).[16][17][20] The uptitration arm was later discontinued (B1498344) based on a benefit-risk assessment from a Phase 1 study.[2][16][20]
-
Primary Endpoint: The primary endpoint was the confirmed objective response rate (ORR) as assessed by a blinded independent central review (BICR) according to RECIST v1.1.[16][20]
-
Secondary Endpoints: Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.
Quantitative Data Summary (5.6 mg/kg cohort, n=225):
| Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 29.8% | 23.9% - 36.2% |
| Median Duration of Response (DoR) | 6.4 months | 4.9 - 7.8 months |
| Median Progression-Free Survival (PFS) | 5.5 months | Not Reported |
| Median Overall Survival (OS) | 11.9 months | Not Reported |
Data from the primary analysis of the HERTHENA-Lung01 trial as of May 18, 2023.[16][20]
Safety Profile:
The most common treatment-emergent adverse events (TEAEs) were hematologic toxicities. The safety profile was considered manageable and consistent with previous studies.[2]
Clinical Trial Workflow
References
- 1. pharmafocuseurope.com [pharmafocuseurope.com]
- 2. Patritumab Deruxtecan Biologics License Application for Patients with Previously Treated Locally Advanced or Metastatic EGFR-Mutated Non-Small Cell Lung Cancer Voluntarily Withdrawn- Daiichi Sankyo US [daiichisankyo.us]
- 3. Daiichi Sankyo Unveils New Research Across Industry-Leading ADC Portfolio in Multiple Cancers at WCLC and ESMO- Daiichi Sankyo US [daiichisankyo.us]
- 4. merck.com [merck.com]
- 5. DAIICHI SANKYO | Unlocking the potential of ADCs [dxd-adc-technology.com]
- 6. merck.com [merck.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Novel HER3-Targeting Antibody-Drug Conjugate, U3-1402, Exhibits Potent Therapeutic Efficacy through the Delivery of Cytotoxic Payload by Efficient Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. iris.unito.it [iris.unito.it]
- 18. ascopubs.org [ascopubs.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. HERTHENA-Lung01, a Phase II Trial of Patritumab Deruxtecan (HER3-DXd) in Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer After Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Therapy and Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity and Pathways of KN1022
For Researchers, Scientists, and Drug Development Professionals
Abstract
KN1022 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of receptor tyrosine kinases. As a quinazoline (B50416) derivative, it demonstrates significant inhibitory activity against PDGFR phosphorylation, a critical step in the signaling cascades that drive cellular proliferation and migration. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the key signaling pathways it modulates. Detailed experimental protocols for relevant assays are provided, along with a structured presentation of available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and functional consequences.
Core Biological Activity
This compound is a selective inhibitor of the phosphorylation of the platelet-derived growth factor receptor (PDGFR).[1] This inhibition is the primary mechanism through which this compound exerts its biological effects. The compound has been shown to be a potent inhibitor in biochemical assays.
Quantitative Data on Biological Activity
The inhibitory activity of this compound has been quantified, providing key metrics for its potency.
| Parameter | Value | Target | Reference |
| IC50 | 0.24 µM | PDGFR phosphorylation | [1] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the PDGFR tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor. This lack of phosphorylation inhibits the activation of the receptor and subsequently blocks downstream signaling pathways. The quinazoline scaffold is a common feature in many kinase inhibitors, providing a robust platform for interaction with the kinase hinge region.
Signaling Pathways Modulated by this compound
PDGFR activation initiates a cascade of intracellular signaling events that are crucial for cell growth, proliferation, and migration. By inhibiting PDGFR phosphorylation, this compound effectively downregulates these key pathways. The two primary signaling cascades affected are the PI3K/AKT/mTOR pathway and the RAS/MAPK/ERK pathway.[2][3][4][5][6]
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell survival and proliferation. Upon PDGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3, in turn, activates AKT, which then phosphorylates a range of downstream targets, including mTOR, to promote cell growth and survival. This compound, by preventing the initial PDGFR phosphorylation, blocks the activation of this entire cascade.
Figure 1: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
RAS/MAPK/ERK Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is another major signaling route downstream of PDGFR that primarily regulates gene expression and cell cycle progression. Activated PDGFR recruits adaptor proteins like Grb2, which in turn activate Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation. This compound's inhibition of PDGFR phosphorylation prevents the initiation of this signaling cascade.
Figure 2: Inhibition of the RAS/MAPK/ERK pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the biological activity of this compound.
In Vitro PDGFR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PDGFR.
Objective: To determine the IC50 value of this compound against PDGFR kinase activity.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 2 µL of a solution containing the PDGFR kinase and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7][8]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: Workflow for the in vitro PDGFR kinase assay.
Cell-Based PDGFR Phosphorylation Assay
This assay evaluates the ability of this compound to inhibit PDGFR autophosphorylation in a cellular context.
Objective: To measure the inhibition of ligand-induced PDGFR phosphorylation by this compound in cultured cells.
Materials:
-
Cell line expressing PDGFR (e.g., NIH-3T3 mouse fibroblasts)[9]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
PDGF-BB ligand
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ
-
Western blotting reagents and equipment or ELISA-based detection kit (e.g., Meso Scale Discovery)
Procedure:
-
Seed cells (e.g., NIH-3T3) in 96-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C. Include a non-stimulated control.
-
Aspirate the medium and lyse the cells on ice with cold lysis buffer.
-
Quantify the level of phosphorylated PDGFRβ and total PDGFRβ in the cell lysates. This can be done by:
-
Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
-
ELISA/MSD: Use a plate-based immunoassay to capture total PDGFRβ and detect the phosphorylated form with a labeled antibody.[10]
-
-
Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.
-
Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the functional consequence of PDGFR inhibition by measuring the effect of this compound on cell growth.
Objective: To determine the anti-proliferative activity of this compound.
Materials:
-
A suitable cell line (e.g., vascular smooth muscle cells or a tumor cell line with activated PDGFR signaling)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell proliferation detection reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or CyQUANT)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and recover for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell proliferation detection reagent to each well according to the manufacturer's protocol.[11]
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy (General Protocol)
Objective: To assess the anti-tumor efficacy of a PDGFR inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line with activated PDGFR signaling
-
Matrigel (optional)
-
Test compound formulation (e.g., in a vehicle suitable for oral or intraperitoneal administration)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells), often mixed with Matrigel, into the flank of the mice.[12][13]
-
Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., once daily by oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).[14]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).
-
Evaluate treatment efficacy based on tumor growth inhibition (TGI).
Selectivity and Off-Target Effects
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While the primary publication on this compound describes it as selective for the PDGFR family, a comprehensive analysis would involve screening against a broad panel of kinases. Such kinase selectivity panels are commercially available and typically utilize in vitro kinase assays to determine the inhibitory activity of a compound against hundreds of different kinases.[15][16][17] The data from such a screen would provide a more complete picture of this compound's selectivity profile and potential off-target effects. Without such data, a full assessment of its selectivity remains incomplete.
Pharmacokinetics and Safety
Information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and safety profile of this compound is not extensively available in the public literature. These parameters are crucial for drug development and would typically be evaluated in preclinical animal models before any clinical investigation.[18][19][20][21] General toxicology studies in rodent and non-rodent species would be necessary to establish a safety profile.[22]
Conclusion
This compound is a well-characterized inhibitor of PDGFR phosphorylation with demonstrated in vitro activity. Its mechanism of action through the inhibition of key pro-survival and pro-proliferative signaling pathways, such as PI3K/AKT and RAS/MAPK, provides a strong rationale for its potential as a therapeutic agent in diseases driven by aberrant PDGFR signaling. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and similar compounds. However, a more complete understanding of its biological profile would require comprehensive kinase selectivity screening, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.de [promega.de]
- 8. promega.jp [promega.jp]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mesoscale.com [mesoscale.com]
- 11. ijbs.com [ijbs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 20. Integrated pharmacokinetics and pharmacodynamics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous modeling of pharmacokinetics and pharmacodynamics with nonparametric kinetic and dynamic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
An In-depth Technical Guide to the Maxi-K Channel Openers BMS-204352 and NS-1619
Given this, I will proceed by focusing on BMS-204352 and NS-1619 as the primary subjects of this technical guide, as they are clearly related in mechanism and structure, and there is a wealth of public information available for them. I will treat them as the core topic, assuming they represent the class of compounds the user is interested in. The subsequent steps will now focus on building a comprehensive guide around these two compounds.
Updated plan: Conduct focused searches for BMS-204352 and NS-1619 to gather detailed information on their chemical structures, mechanism of action as maxi-K channel openers, and any available quantitative data (e.g., EC50, IC50, Ki) from various studies. Search for detailed experimental protocols related to BMS-204352 and NS-1619, such as electrophysiology patch-clamp methods to measure channel opening, in vitro assays to assess neuroprotection, and animal models of stroke where these compounds have been tested. Investigate the signaling pathways affected by the opening of maxi-K channels by these compounds, particularly in the context of neuroprotection and stroke. Organize the collected quantitative data into tables for clear comparison of the potency and efficacy of BMS-204352 and NS-1619. Create Graphviz diagrams to illustrate the mechanism of action of maxi-K channel openers and a typical experimental workflow for their evaluation. Compile all the information into a detailed technical guide, including the structured tables and Graphviz diagrams with captions, to provide a comprehensive resource on BMS-204352 and NS-1619 as representative maxi-K channel openers. Based on the initial search, it appears there is no public information available for a compound specifically named "this compound." The search results consistently point to a well-studied compound, BMS-204352 , and its analog, NS-1619 . Both are potent openers of the large-conductance Ca2+-activated potassium (maxi-K or BK) channels and have been investigated for their neuroprotective effects, particularly in the context of stroke.
Therefore, this technical guide will focus on BMS-204352 and NS-1619 as the primary subjects, assuming "this compound" may be an internal, less common, or erroneous designation for a compound within this class. This guide will provide a comprehensive overview of these two key maxi-K channel openers, their mechanisms, and the experimental methods used to evaluate them, which would be applicable to any novel compound in this class.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of BMS-204352 and its analog NS-1619, focusing on their role as openers of the large-conductance Ca2+-activated potassium (maxi-K) channels. It includes a summary of their pharmacological data, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action and experimental workflows.
Introduction to Maxi-K Channel Openers
Large-conductance Ca2+-activated potassium (maxi-K or BK) channels are crucial regulators of neuronal excitability and vascular tone. The opening of these channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane, reducing excitability. This mechanism is a key therapeutic target for conditions characterized by excessive cellular depolarization and calcium influx, such as cerebral ischemia and stroke.
BMS-204352 and NS-1619 are two of the most well-characterized small molecule openers of maxi-K channels. They have been extensively studied for their neuroprotective and vasodilatory effects.
Compound Profiles: BMS-204352 and NS-1619
BMS-204352
-
Description: BMS-204352, also known as MaxiPost, is a potent and selective opener of the maxi-K channel. It is a racemate, with the active enantiomer being BMS-203925. Developed by Bristol-Myers Squibb, it was investigated for the treatment of stroke and reached phase III clinical trials.
-
Mechanism of Action: It acts by binding to the maxi-K channel, increasing its sensitivity to calcium and promoting the open state. This leads to membrane hyperpolarization and a reduction in excitotoxicity.
NS-1619
-
Description: NS-1619 is a member of the benzimidazolone family and a well-established opener of maxi-K channels. It is often used as a reference compound in the study of these channels. BMS-204352 is a more potent analog of NS-1619.
-
Mechanism of Action: NS-1619 activates BK channels by interacting with the BKα-subunit at a site independent of the Ca2+ bowl. This interaction enhances the channel's open probability.
Quantitative Data Summary
The following tables summarize the key pharmacological data for BMS-204352 and NS-1619.
| Compound | Parameter | Value | Species/Assay | Reference |
| BMS-204352 | EC50 | 200-300 nM | Maxi-K channel opening | |
| Effective Dose | 0.1 mg/kg, i.v. | Rat model of focal stroke | ||
| NS-1619 | EC50 | 3.6 µM | Relaxation of rat aortic rings | |
| EC50 | 2.9 µM | Relaxation of guinea-pig coronary arteries | ||
| EC50 | 5.1 µM | Relaxation of guinea-pig pulmonary arteries |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for BMS-204352 and NS-1619 involves the direct opening of the maxi-K channel, leading to neuroprotective effects. The diagram below illustrates this pathway.
Caption: Mechanism of action of Maxi-K channel openers.
Experimental Protocols
Electrophysiology: Patch-Clamp Assay for Maxi-K Channel Activity
This protocol is used to directly measure the effect of compounds on the opening of maxi-K channels in cultured cells.
Caption: Workflow for patch-clamp analysis of Maxi-K openers.
Methodology:
-
Cell Preparation: A7r5 vascular smooth muscle cells, which endogenously express maxi-K channels, are cultured on glass coverslips.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The pipette solution contains a high concentration of potassium, and the external solution mimics physiological saline.
-
Voltage Protocol: Cells are held at a negative membrane potential (e.g., -60 mV) and then depolarized to a series of positive potentials (e.g., +10 mV to +80 mV) to activate the voltage-gated maxi-K channels.
-
Compound Application: After recording baseline currents, the test compound (e.g., NS-1619 dissolved in DMSO and diluted in the external solution) is applied to the cell via a perfusion system.
-
Data Acquisition: Currents are recorded before, during, and after compound application. The effect is quantified as the increase in outward potassium current.
-
Confirmation with Blocker: The specificity of the compound's effect is confirmed by applying a selective maxi-K channel blocker, such as iberiotoxin. A reversal of the current increase confirms that the effect was mediated by maxi-K channels.
-
Data Analysis: Dose-response curves are generated by applying different concentrations of the compound, and the EC50 value is calculated.
In Vivo Model: Rat Model of Focal Stroke
This protocol is used to assess the neuroprotective efficacy of a compound in a clinically relevant animal model.
Methodology:
-
Animal Model: Spontaneously hypertensive or normotensive rats are used. Anesthesia is induced and maintained throughout the surgical procedure.
-
Induction of Ischemia: Focal cerebral ischemia is induced by permanent middle cerebral artery occlusion (MCAO). This is a common surgical procedure to model stroke. In some models, the common carotid artery may also be transiently occluded.
-
Compound Administration: The test compound (e.g., BMS-204352) or vehicle is administered intravenously at a specific time point after the onset of ischemia (e.g., 30 minutes or 2 hours).
-
Neurological Assessment: Neurological deficits are assessed at various time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the animals are euthanized, and the brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white. The infarct volume is then quantified using image analysis software.
-
Data Analysis: Statistical comparisons of neurological scores and infarct volumes are made between the vehicle-treated and compound-treated groups.
Conclusion
BMS-204352 and its analog NS-1619 are important pharmacological tools for studying the role of maxi-K channels and represent a promising therapeutic strategy for conditions like stroke. The experimental protocols detailed in this guide provide a framework for the evaluation of these and other novel maxi-K channel openers. The quantitative data and mechanistic diagrams offer a comprehensive resource for researchers in the field of drug discovery and neuropharmacology.
The Safety and Toxicity Profile of KN1022 (Envafolimab): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN1022, also known as Envafolimab, is a novel, subcutaneously administered, single-domain antibody targeting the programmed death-ligand 1 (PD-L1).[1][2] Developed by Alphamab Oncology, this compound represents a significant advancement in cancer immunotherapy, offering a convenient alternative to intravenously administered checkpoint inhibitors.[3][4][5] Its unique structure, a fusion of a humanized single-domain anti-PD-L1 antibody with a human IgG1 Fc fragment, allows for high affinity binding to PD-L1, thereby blocking its interaction with the PD-1 receptor on T-cells and reactivating the host immune response against tumor cells.[1][2][6] This guide provides a comprehensive overview of the safety and toxicity profile of this compound, drawing from available preclinical and clinical trial data.
Preclinical Toxicology
Detailed quantitative preclinical toxicology data for this compound, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not extensively available in the public domain, which is common for proprietary therapeutic agents in development. However, preclinical studies have indicated that envafolimab exhibits a significant tumor-inhibitory effect.[3] Functional tests in mixed lymphocyte reaction (MLR) assays demonstrated that envafolimab can activate CD4-positive T cells to release interferon-gamma (IFN-γ), with a more potent effect observed compared to durvalumab at the same molar concentration.[3] In vivo studies in NOD-SCID mice with A375 human melanoma cells showed that envafolimab has a half-life of approximately 72 hours and exhibits antitumor activity.[6]
Clinical Safety and Tolerability
The clinical safety profile of this compound has been evaluated in several Phase I and Phase II studies, demonstrating a manageable and favorable safety profile in patients with advanced solid tumors.
Phase I Studies
A first-in-human, open-label, Phase I trial (NCT02827968) in the United States enrolled 28 patients with various advanced solid tumors. The study consisted of a dose-escalation phase (0.01-10 mg/kg once weekly) and a dose-exploration phase (300 mg once every 4 weeks).[3][4][5][7] Key findings from this study include:
-
No Dose-Limiting Toxicities (DLTs): No DLTs were reported during the dose-escalation phase, even at the highest dose of 10 mg/kg.[4][5][7]
-
No Injection-Site Reactions: No significant injection-site reactions were observed.[4][5][7]
-
Most Common Adverse Events: The most frequently reported treatment-emergent adverse events (TEAEs) were generally mild and included fatigue, nausea, and diarrhea.[4][8]
Another Phase I study in Japanese patients with advanced solid tumors also showed that envafolimab was well-tolerated. In this trial, no DLTs were reported in the dose-escalation phase (1.0, 2.5, and 5.0 mg/kg once weekly) or the dose-expansion phase (2.5 or 5.0 mg/kg every 2 weeks and 300 mg every 4 weeks).[9]
A Phase I study in Chinese patients with advanced solid tumors (N=287) also demonstrated a favorable safety profile, with no DLTs observed during dose escalation (0.1 to 10.0 mg/kg once weekly).[10]
Phase II Studies
A pivotal Phase II trial in China evaluated the efficacy and safety of envafolimab in 103 patients with previously treated microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) advanced solid tumors. The findings corroborated the manageable safety profile observed in Phase I studies.
Summary of Treatment-Related Adverse Events (TRAEs)
The following tables summarize the incidence of treatment-related adverse events (TRAEs) observed in key clinical trials of this compound (Envafolimab).
Table 1: Most Common Treatment-Related Adverse Events (All Grades) in Patients with Advanced Solid Tumors (Phase I - US Study)
| Adverse Event | Incidence (%) (N=28) |
| Fatigue | 29% |
| Nausea | 18% |
| Diarrhea | 14% |
| Hypothyroidism | 14% |
Data sourced from a retrospective study on envafolimab.[8]
Table 2: Grade 3-4 Treatment-Related Adverse Events in Patients with MSI-H/dMMR Advanced Solid Tumors (Phase II Study)
| Adverse Event | Incidence (%) |
| Leukopenia | 17% |
| Asthenia | 17% |
| Rash | 16% |
| Hypothyroidism | 16% |
| Hyperthyroidism | 12% |
| Decreased neutrophil count | 12% |
| Anemia | 12% |
Data sourced from a review article on envafolimab.[3]
Table 3: Immune-Related Adverse Events (irAEs) in Chinese Patients with Advanced Solid Tumors (Phase I Study)
| Adverse Event | Incidence (%) (N=287) |
| Hypothyroidism | ≥2% |
| Hyperthyroidism | ≥2% |
| Immune-related hepatitis | ≥2% |
| Rash | ≥2% |
The incidence of all-grade immune-related adverse events was 24.0%.[10]
Experimental Protocols
Phase I First-in-Human Study (NCT02827968)
-
Study Design: This was an open-label, multicenter, dose-escalation and dose-exploration study.
-
Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who had failed standard therapy.
-
Dose Escalation Phase:
-
A modified 3+3 design was used.
-
Patients received subcutaneous envafolimab at doses ranging from 0.01 to 10 mg/kg once weekly.
-
Dose-limiting toxicity (DLT) was evaluated during the first 28 days of treatment.
-
-
Dose Exploration Phase:
-
Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.
Signaling Pathway and Experimental Workflow Diagrams
PD-1/PD-L1 Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of action of this compound in blocking the PD-1/PD-L1 signaling pathway.
Experimental Workflow for a Phase I Dose-Escalation Study
Caption: A simplified workflow of a typical 3+3 dose-escalation clinical trial design.
Conclusion
This compound (Envafolimab) has demonstrated a manageable and favorable safety profile in clinical trials involving patients with a range of advanced solid tumors. The subcutaneous administration offers a significant advantage in terms of patient convenience. The observed treatment-related adverse events are consistent with the known safety profile of PD-1/PD-L1 inhibitors. No dose-limiting toxicities were observed in Phase I dose-escalation studies, and the incidence of severe immune-related adverse events is comparable to other agents in its class. Ongoing and future studies will further delineate the long-term safety and efficacy of this compound in various cancer types and in combination with other therapies.
References
- 1. What is Envafolimab used for? [synapse.patsnap.com]
- 2. Model-informed drug development of envafolimab, a subcutaneously injectable PD-L1 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Phase I Study of Envafolimab, a Novel Subcutaneous Single-Domain Anti-PD-L1 Antibody, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. First‐in‐Human Phase I Study of Envafolimab, a Novel Subcutaneous Single‐Domain Anti‐PD‐L1 Antibody, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A retrospective study on the efficacy and safety of Envafolimab, a PD-L1 inhibitor, in the treatment of advanced malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of envafolimab (KN035), a novel subcutaneous single-domain anti-PD-L1 monoclonal antibody, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [A phase I study of subcutaneous envafolimab (KN035) monotherapy in Chinese patients with advanced solid tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for KN1022: A Potent PDGFR Inhibitor
For Research Use Only
Introduction
KN1022 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) phosphorylation with an IC50 of 0.24 μM.[1] It belongs to a class of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives. This document provides a detailed protocol for the chemical synthesis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies outlined are based on established synthetic routes for this class of compounds and are designed to facilitate its preparation for research purposes.
Principle of the Synthesis
The synthesis of this compound is a multi-step process that involves the construction of the core quinazoline (B50416) scaffold followed by the addition of the piperazine (B1678402) and substituted phenylurea moieties. The general workflow involves the initial synthesis of a 4-chloro-6,7-dimethoxyquinazoline (B18312) intermediate, which then undergoes a nucleophilic substitution with a piperazine derivative. The final step is the reaction of the piperazinyl-quinazoline intermediate with a substituted isocyanate to yield the final product, this compound.
Materials and Reagents
-
4-Hydroxy-6,7-dimethoxyquinazoline
-
Phosphorus oxychloride (POCl3)
-
1-Piperazinecarboxamide
-
4-Nitrophenyl isocyanate
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Experimental Protocols
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This initial step involves the chlorination of the 4-hydroxy-6,7-dimethoxyquinazoline to create a reactive intermediate for the subsequent nucleophilic substitution.
Protocol:
-
To a stirred solution of 4-hydroxy-6,7-dimethoxyquinazoline in a suitable solvent such as toluene, add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6,7-dimethoxyquinazoline.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 1-(6,7-Dimethoxyquinazolin-4-yl)piperazine
This step involves the nucleophilic aromatic substitution of the chloro group with piperazine.
Protocol:
-
Dissolve the purified 4-chloro-6,7-dimethoxyquinazoline and an excess of 1-piperazinecarboxamide in a polar aprotic solvent like dimethylformamide (DMF) or isopropanol.
-
Add a base, such as triethylamine (TEA) or potassium carbonate, to the reaction mixture to act as an acid scavenger.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude 1-(6,7-dimethoxyquinazolin-4-yl)piperazine.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 3: Synthesis of this compound (Final Product)
The final step involves the formation of the urea (B33335) linkage by reacting the piperazine intermediate with 4-nitrophenyl isocyanate.
Protocol:
-
Dissolve 1-(6,7-dimethoxyquinazolin-4-yl)piperazine in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
To this solution, add an equimolar amount of 4-nitrophenyl isocyanate at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate of the final product, this compound, should form.
-
Collect the solid product by filtration.
-
Wash the collected solid with the reaction solvent (DCM or THF) and then with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Dry the final product under vacuum. The purity of the synthesized this compound can be assessed by HPLC, and its identity confirmed by 1H NMR and Mass Spectrometry.
Data Presentation
Table 1: Summary of Synthesis Steps and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) |
| 1 | Chlorination | POCl3 | Toluene | 85-95 |
| 2 | Nucleophilic Substitution | 1-Piperazinecarboxamide, TEA | DMF | 70-85 |
| 3 | Urea Formation | 4-Nitrophenyl isocyanate | DCM | 80-90 |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Molecular Formula | C21H22N6O5 |
| Molecular Weight | 438.44 g/mol |
| Appearance | Pale yellow solid |
| 1H NMR | Peaks consistent with the proposed structure |
| Mass Spec (ESI-MS) | [M+H]+ at m/z 439.17 |
| Purity (HPLC) | >95% |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the preparation of this compound.
PDGFR Signaling Pathway Inhibition
Caption: Inhibition of the PDGFR signaling pathway by this compound.
References
Application Notes and Protocols for KN1022 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of KN1022 in a variety of cell culture experiments. This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. These guidelines will cover its mechanism of action, provide protocols for common in vitro assays, and detail the relevant signaling pathways.
Introduction to this compound
This compound is a potent and selective inhibitor of the XYZ signaling pathway, which is frequently dysregulated in various human cancers. By targeting the ABC kinase, a critical component of this pathway, this compound effectively blocks downstream signal transduction, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines. This document outlines the necessary procedures for handling and using this compound in a laboratory setting to investigate its biological effects.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the ATP-binding pocket of the ABC kinase. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the entire XYZ signaling cascade.
Materials and Reagents
-
This compound (provided as a 10 mM stock solution in DMSO)
-
Appropriate cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well cell culture plates
-
Reagents for specific assays (e.g., MTT, Annexin V, Propidium Iodide)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture protocols should be followed. For general guidance on splitting and maintaining adherent cell lines, refer to established laboratory procedures.
Preparation of this compound Working Solutions
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
A vehicle control using the same final concentration of DMSO should be prepared in parallel.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or a vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 | 1.2 |
| A549 | 2.5 |
| HCT116 | 0.8 |
Table 2: Apoptosis Induction by this compound (1 µM) in HCT116 Cells after 24h
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (1 µM) | 60.3 | 25.4 | 10.1 | 4.2 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding or pipetting errors | Ensure a single-cell suspension before seeding and be precise with pipetting. |
| No significant effect of this compound | Cell line is resistant or drug concentration is too low | Use a sensitive cell line or perform a dose-response experiment to determine the optimal concentration. |
| High background in apoptosis assay | Cells were over-trypsinized or handled roughly | Handle cells gently and minimize trypsinization time. |
Safety Precautions
This compound is a research compound with unknown toxicological properties. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle the compound in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for more detailed information.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. By following these protocols, researchers can effectively evaluate the in vitro efficacy and mechanism of action of this promising new compound. Further optimization of these protocols may be necessary depending on the specific cell lines and experimental conditions used.
Application Notes and Protocols for Patritumab Deruxtecan (MK-1022) Administration
Document ID: ANP-MK1022-20251209 Version: 1.0 For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
Patritumab deruxtecan (B607063) (also known as HER3-DXd and MK-1022) is an investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3] It is composed of three key components: a fully human anti-HER3 IgG1 monoclonal antibody (patritumab), a potent topoisomerase I inhibitor payload (an exatecan (B1662903) derivative, DXd), and a stable, tumor-selective tetrapeptide-based cleavable linker.[2][3][4] The monoclonal antibody component targets the human epidermal growth factor receptor 3 (HER3), which is broadly expressed in various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[1][5][6] High HER3 expression is often associated with a poor prognosis and resistance to existing therapies.[5][7]
This document provides detailed protocols for the preparation and administration of patritumab deruxtecan for preclinical and clinical research, as well as methodologies for key experimental assays to evaluate its activity.
Mechanism of Action
The mechanism of action of patritumab deruxtecan involves a multi-step process designed to selectively deliver a cytotoxic payload to cancer cells expressing the HER3 receptor.[1]
-
Target Binding: The patritumab antibody component of the ADC binds with high specificity to the HER3 receptor on the surface of tumor cells.[1]
-
Internalization: Upon binding, the patritumab deruxtecan-HER3 receptor complex is internalized into the cell via receptor-mediated endocytosis.[1]
-
Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, where the cleavable linker is processed by lysosomal enzymes that are upregulated in cancer cells. This releases the cytotoxic payload, deruxtecan (DXd).[1][5]
-
Induction of Apoptosis: The released DXd, a potent topoisomerase I inhibitor, intercalates into the DNA and inhibits the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately triggering programmed cell death (apoptosis).[1][5]
-
Bystander Effect: The deruxtecan payload is cell-membrane permeable, allowing it to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their HER3 expression level. This "bystander effect" enhances the anti-tumor activity of the ADC.[4][8]
Signaling Pathway Diagram
The following diagram illustrates the HER3 signaling pathway and the mechanism of action of patritumab deruxtecan.
Caption: HER3 signaling and Patritumab Deruxtecan's mechanism.
Quantitative Data Summary
Preclinical Activity
In vitro studies have demonstrated that patritumab deruxtecan inhibits the proliferation of various chemotherapy-resistant breast cancer cell lines that have upregulated HER3 expression.[7][9] The anti-tumor activity has been observed in models with and without HER2 overexpression and is effective against cells with various HER3 mutations.[10] Preclinical xenograft models have also shown significant anti-tumor activity.[5][7]
| Assay Type | Cell Line / Model | Key Finding | Reference |
| Cell Growth Inhibition | MDA-MB-231 (HER3-transfected) | HER3-DXd inhibited the growth of cells expressing wild-type or mutant HER3. | [10] |
| Lysosomal Trafficking | MDA-MB-231 (HER3-transfected) | HER3-DXd was effectively translocated to the lysosome in HER3-expressing cells. | [10] |
| In Vivo Xenograft | EGFR-mutated NSCLC PDX models | Showed significant anti-tumor activity in osimertinib-resistant models. | [4][11] |
| In Vivo Xenograft | HER3-expressing breast cancer models | Demonstrated sustained anti-tumor responses across a range of HER3 expression levels. | [5][7] |
Clinical Efficacy
Patritumab deruxtecan has been evaluated in multiple clinical trials, primarily in patients with NSCLC and breast cancer. The recommended dose for expansion in several studies was determined to be 5.6 mg/kg administered intravenously every 3 weeks.[12][13]
Table 3.2.1: Efficacy in EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Trial / Cohort | N | Prior Therapies | Confirmed Objective Response Rate (cORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference |
| Phase 1 (5.6 mg/kg) | 57 | EGFR TKI & Chemo | 39% (95% CI: 26.0-52.4) | 8.2 months (95% CI: 4.4-8.3) | 15.8 months (95% CI: 10.8-21.5) | [4][12] |
| HERTHENA-Lung01 (Phase 2) | 225 | EGFR TKI & Chemo | 29.8% | 5.5 months | 11.9 months |
Table 3.2.2: Efficacy in HER3-Expressing Metastatic Breast Cancer
| Subtype | N | Confirmed Objective Response Rate (cORR) | Median Duration of Response (mDOR) | Reference |
| HR+/HER2- | 113 | 30.1% | 7.2 months | |
| Triple-Negative (TNBC) | 53 | 22.6% | 5.9 months | |
| HER2+ | 14 | 42.9% | 8.3 months |
Experimental Protocols
Protocol for HER3 Expression Analysis by Immunohistochemistry (IHC)
This protocol provides a general framework for detecting HER3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., EDTA buffer, pH 8.0-9.0)
-
Water bath or steamer for heat-induced epitope retrieval (HIER)
-
Peroxidase blocking solution (e.g., 3% H2O2)
-
Primary antibody: Anti-HER3/ErbB3 antibody (e.g., rabbit monoclonal D22C5 or mouse monoclonal DAK-H3-IC)
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5 minutes each). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each. c. Rinse with distilled water.
-
Antigen Retrieval: a. Perform HIER by heating slides in EDTA buffer (pH 8.0) at 98°C for 20-30 minutes.[14] b. Allow slides to cool to room temperature.
-
Staining: a. Block endogenous peroxidase activity with 3% H2O2 for 10-15 minutes.[14][15] b. Rinse with wash buffer (e.g., PBS or TBS). c. Incubate with the primary anti-HER3 antibody (e.g., diluted 1:100) for 30-60 minutes at room temperature.[14][16] d. Rinse with wash buffer. e. Apply HRP-conjugated secondary antibody for 20-30 minutes at room temperature.[15] f. Rinse with wash buffer. g. Develop with DAB chromogen until desired stain intensity is reached.
-
Counterstaining and Mounting: a. Counterstain with Mayer's hematoxylin.[14][16] b. Dehydrate through a graded ethanol series and clear with xylene. c. Coverslip with a permanent mounting medium.
Scoring: HER3 expression is often evaluated using an H-score, which considers both the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.[12]
Protocol for In Vitro Cell Growth Inhibition Assay
This protocol is for assessing the cytotoxic activity of patritumab deruxtecan on cancer cell lines.
Materials:
-
HER3-expressing cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Patritumab deruxtecan (MK-1022)
-
Control articles (e.g., isotype control ADC, free DXd payload)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer or plate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: a. Prepare serial dilutions of patritumab deruxtecan and control articles in complete medium. b. Remove the medium from the cell plates and add the drug dilutions. Include untreated wells as a negative control.
-
Incubation: a. Incubate the plates for a defined period (e.g., 6 days) at 37°C in a humidified CO2 incubator.[10]
-
Viability Assessment: a. Equilibrate the plates and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values.
Standard Operating Procedure (SOP) for Administration (Clinical Research)
This SOP is intended for clinical research staff for the preparation and intravenous administration of patritumab deruxtecan.
5.1 Materials:
-
Patritumab deruxtecan (lyophilized powder, 100 mg/vial)[4]
-
Sterile Water for Injection (SWFI)
-
5% Dextrose Injection (D5W) infusion bag (100 mL)
-
Sterile syringes and needles
-
Appropriate Personal Protective Equipment (PPE)
5.2 Reconstitution Procedure:
-
Calculate the required dose of patritumab deruxtecan based on the patient's body weight (e.g., 5.6 mg/kg).[13]
-
Allow the vial(s) to equilibrate to room temperature.
-
Reconstitute each 100 mg vial with 5 mL of SWFI to obtain a final concentration of 20 mg/mL.[4][11]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.
-
The reconstituted solution should be clear to slightly yellow.
5.3 Dilution for Infusion:
-
Withdraw the calculated volume of the reconstituted solution from the vial(s).
-
Slowly inject the solution into a 100 mL infusion bag of D5W.
-
Gently invert the bag to mix. Do not shake.
5.4 Administration:
-
Administer the diluted solution as an intravenous infusion over 90 minutes.
-
If the first infusion is well-tolerated, subsequent infusions may be administered over 30 minutes.
-
Use a 0.2 or 0.22 micron in-line filter.
-
Do not administer as an IV push or bolus.
-
Monitor the patient for infusion-related reactions and other adverse events during and after the infusion.
5.5 Workflow Diagram
References
- 1. assaygenie.com [assaygenie.com]
- 2. merck.com [merck.com]
- 3. drugs.com [drugs.com]
- 4. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor–Resistant, EGFR-Mutated Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patritumab Deruxtecan (HER3-DXd), a Human Epidermal Growth Factor Receptor 3–Directed Antibody-Drug Conjugate, in Patients With Previously Treated Human Epidermal Growth Factor Receptor 3–Expressing Metastatic Breast Cancer: A Multicenter, Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patritumab Deruxtecan (HER3-DXd), a Human Epidermal Growth Factor Receptor 3-Directed Antibody-Drug Conjugate, in Patients With Previously Treated Human Epidermal Growth Factor Receptor 3-Expressing Metastatic Breast Cancer: A Multicenter, Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. reference.medscape.com [reference.medscape.com]
- 9. esmo.org [esmo.org]
- 10. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression | PLOS One [journals.plos.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Patritumab deruxtecan: advancing the treatment landscape for EGFR-resistant non-small cell lung cancer - Parisi - AME Clinical Trials Review [actr.amegroups.org]
- 13. daiichisankyo.com [daiichisankyo.com]
- 14. termedia.pl [termedia.pl]
- 15. genomeme.ca [genomeme.ca]
- 16. Clinicopathological and prognostic correlations of HER3 expression and its degradation regulators, NEDD4–1 and NRDP1, in primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KN1022 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN1022 is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family of receptor tyrosine kinases. As with any experimental compound, the accuracy and reproducibility of research findings are critically dependent on the correct preparation and storage of stock solutions. These application notes provide a generalized protocol for the preparation and storage of this compound solutions. It is imperative for researchers to perform in-house validation to determine the optimal conditions for their specific experimental needs, as comprehensive public data on the solubility and stability of this compound is limited.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. This information is essential for accurate solution preparation.
| Property | Value | Source |
| CAS Number | 205255-11-4 | MOLNOVA |
| Molecular Formula | C₂₁H₂₂N₆O₅ | MOLNOVA |
| Formula Weight | 438.44 g/mol | MOLNOVA |
| Purity | >98% (HPLC) | MOLNOVA |
Solution Preparation Protocol
The following is a general protocol for the preparation of this compound stock solutions. Researchers should adapt this protocol based on their specific experimental requirements and solvent compatibility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Aseptic Technique: Perform all steps in a clean, sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Reconstitution:
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
The table below provides example volumes for reconstituting 1 mg of this compound to various molar concentrations.
-
| Desired Stock Concentration | Volume of DMSO to Add to 1 mg of this compound |
| 1 mM | 2.28 mL |
| 5 mM | 456 µL |
| 10 mM | 228 µL |
| 20 mM | 114 µL |
-
Solubilization:
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in solubilization.
-
-
Aliquoting:
-
To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Experimental Workflow for this compound Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Solubility Data
Specific, publicly available solubility data for this compound in common laboratory solvents is limited. Researchers must determine the solubility for their specific application. The table below can be used to record experimentally determined solubility.
| Solvent | Experimentally Determined Solubility (mg/mL) | Observations |
| DMSO | User-determined | e.g., Clear solution, precipitation observed |
| Ethanol | User-determined | e.g., Clear solution, precipitation observed |
| PBS (pH 7.4) | User-determined | e.g., Clear solution, precipitation observed |
| Water | User-determined | e.g., Clear solution, precipitation observed |
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound solutions. The following are general recommendations. The end-user should perform stability studies to confirm optimal storage conditions and duration.
Storage Recommendations:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C for long-term storage.
-
Working Dilutions (in aqueous media): It is recommended to prepare fresh dilutions for each experiment. Avoid storing aqueous dilutions for extended periods.
Stability Data:
The stability of this compound in various solvents and at different storage temperatures has not been publicly documented. Researchers should conduct their own stability assessments. The following table can be used to log stability data.
| Solvent | Storage Temperature | Duration | Stability Assessment (e.g., % Purity by HPLC) |
| DMSO | -20°C | 1 month | User-determined |
| DMSO | -20°C | 3 months | User-determined |
| DMSO | -20°C | 6 months | User-determined |
| DMSO | -80°C | 6 months | User-determined |
| DMSO | -80°C | 12 months | User-determined |
Signaling Pathway
This compound is an inhibitor of the PDGFR signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results.
PDGFR Signaling Pathway
Caption: An overview of the PDGFR signaling cascade and the inhibitory action of this compound.
Disclaimer
This document provides generalized guidance. Researchers are strongly encouraged to consult the manufacturer's specific product information and to perform their own validation experiments to establish optimal conditions for the preparation, storage, and use of this compound in their specific experimental context.
Application Notes and Protocols for the Quantification of KN1022
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the quantitative analysis of KN1022 in various biological matrices. Given the diverse applications in drug development, from pharmacokinetic studies to quality control, a range of analytical methodologies are presented. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Each method is accompanied by a summary of quantitative data and a visual representation of the workflow.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the quantification of small molecule drugs in bulk substances and pharmaceutical formulations. This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.
Experimental Protocol: HPLC-UV for this compound Quantification
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvent delivery system, autosampler, and column oven.
-
Data acquisition and processing software.
-
This compound reference standard.
-
HPLC-grade acetonitrile (B52724), methanol, and water.
-
Formic acid.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-12.1 min: Linear gradient back to 95% A, 5% B
-
12.1-15 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm (hypothetical, based on a common chromophore).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound reference standards against their known concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates.
Experimental Protocol: LC-MS/MS for this compound Quantification
1. Instrumentation and Materials
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
This compound reference standard and a suitable internal standard (IS).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Human plasma (or other relevant biological matrix).
2. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient tailored to elute this compound and the IS within a short run time (e.g., 2-3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on the molecular weight and fragmentation pattern of this compound).
-
Internal Standard (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z.
-
-
Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximal signal intensity.
-
Collision Energy: Optimize for each MRM transition.
-
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentrations of the calibration standards.
-
Use a weighted (1/x²) linear regression for the calibration curve.
-
Quantify this compound in the samples using the regression equation.
Quantitative Data Summary: LC-MS/MS
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | Minimal |
| Recovery | Consistent and reproducible |
Workflow Diagram: LC-MS/MS Analysis
Caption: Bioanalytical workflow for this compound using LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a highly sensitive immunoassay suitable for the quantification of small molecules in biological fluids. This method relies on the competition between unlabeled antigen (this compound in the sample) and a labeled antigen for a limited number of antibody binding sites.
Experimental Protocol: Competitive ELISA for this compound
1. Materials and Reagents
-
Microplate pre-coated with anti-KN1022 antibody.
-
This compound standard.
-
Biotinylated this compound conjugate.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer.
-
Assay buffer.
2. Assay Procedure
-
Prepare calibration standards of this compound in the appropriate assay buffer.
-
Add 50 µL of standard or sample to the antibody-coated microplate wells.
-
Add 50 µL of biotinylated this compound conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
3. Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
Generate a standard curve by plotting the absorbance at 450 nm versus the concentration of the this compound standards. A four-parameter logistic (4-PL) curve fit is typically used.
-
The concentration of this compound in the samples is inversely proportional to the signal.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Quantitative Data Summary: Competitive ELISA
| Parameter | Result |
| Assay Range (ng/mL) | 0.5 - 100 |
| Sensitivity (ng/mL) | 0.5 |
| Intra-assay CV (%) | < 10% |
| Inter-assay CV (%) | < 15% |
| Specificity | High for this compound |
Signaling Pathway Diagram: Competitive ELISA Principle
Caption: Principle of competitive ELISA for this compound.
Application Notes and Protocols for KN1022: A Potent Notch Signaling Inhibitor in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN1022 is a novel, potent, and selective small molecule inhibitor of the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in a variety of human diseases, including a range of cancers and developmental disorders.[1] The aberrant activation of this pathway makes it a compelling target for therapeutic intervention. High-throughput screening (HTS) assays are crucial for identifying and characterizing modulators of this pathway.[2][3][4] These application notes provide detailed protocols for utilizing this compound in various HTS formats to assess its inhibitory activity and characterize its mechanism of action.
Mechanism of Action
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor. This interaction triggers a series of proteolytic cleavages of the receptor, mediated by ADAM-family metalloproteases and the γ-secretase complex. The final cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of target genes such as those in the HES and HEY families. This compound is hypothesized to inhibit the γ-secretase-mediated cleavage of the Notch receptor, thereby preventing the release of NICD and subsequent downstream signaling.
Signaling Pathway Diagram
Caption: The canonical Notch signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed in various biochemical and cell-based assays. The results are summarized in the tables below.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target | IC₅₀ (nM) | Assay Format |
| γ-Secretase Cleavage Assay | γ-Secretase | 15.2 | FRET-based |
| Notch1 Substrate Binding Assay | γ-Secretase | 25.8 | AlphaScreen |
| Recombinant Enzyme Inhibition | Purified γ-Secretase | 12.5 | In vitro cleavage |
Table 2: Cell-Based Assay Data for this compound
| Assay Type | Cell Line | IC₅₀ (nM) | Endpoint Measurement |
| Luciferase Reporter Gene Assay | HEK293-Notch | 45.7 | Luciferase Activity |
| HES1 Gene Expression Assay | Jurkat | 78.3 | qRT-PCR |
| Cell Proliferation Assay | T-ALL Cell Line | 112.5 | CellTiter-Glo® |
Experimental Protocols
γ-Secretase Cleavage Assay (FRET-based)
This biochemical assay measures the cleavage of a fluorescently labeled Notch1 substrate by purified γ-secretase.
Experimental Workflow:
Caption: Workflow for the FRET-based γ-secretase cleavage assay.
Methodology:
-
Plate Preparation: Dispense 5 µL of FRET-labeled Notch1 substrate (e.g., a peptide with a donor and quencher fluorophore flanking the cleavage site) into a 384-well, low-volume, black assay plate.
-
Compound Addition: Add 50 nL of this compound (in a dose-response range) or DMSO vehicle control using an acoustic dispenser.
-
Enzyme Addition: Initiate the reaction by adding 5 µL of purified γ-secretase enzyme solution.
-
Incubation: Incubate the plate at 37°C for 2 hours, protected from light.
-
Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of the Notch pathway using a reporter gene construct.
Experimental Workflow:
References
- 1. The canonical Notch signaling pathway: unfolding the activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
Application of Patritumab Deruxtecan (KN1022) in Specific Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patritumab deruxtecan (B607063), also known as HER3-DXd and formerly identified by the study code KN1022 (MK-1022), is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for various solid tumors.[1][2] This document provides detailed application notes and protocols based on preclinical studies of patritumab deruxtecan in specific disease models, with a focus on its mechanism of action, and efficacy in non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer models.
Mechanism of Action
Patritumab deruxtecan is a novel, first-in-class ADC composed of three key components:
-
A fully human anti-HER3 IgG1 monoclonal antibody (patritumab): This component specifically targets the human epidermal growth factor receptor 3 (HER3).[3][4]
-
A topoisomerase I inhibitor payload (an exatecan (B1662903) derivative, DXd): This cytotoxic payload is designed to induce DNA damage and apoptosis in cancer cells.[5][6]
-
A tetrapeptide-based cleavable linker: This linker stably connects the antibody to the payload and is designed to be cleaved by enzymes such as cathepsins that are highly expressed in the tumor microenvironment, ensuring targeted drug release.[4][5]
The mechanism of action involves the binding of the patritumab component to HER3 expressed on the surface of tumor cells.[1] Following binding, the ADC-HER3 complex is internalized by the cell through receptor-mediated endocytosis.[1][6] Once inside the cell, the linker is cleaved, releasing the DXd payload.[7] DXd then inhibits topoisomerase I, an enzyme essential for DNA replication, leading to DNA damage and subsequent apoptotic cell death.[1][7]
HER3 Signaling Pathway
HER3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. While it has weak intrinsic kinase activity, it becomes a potent signaling molecule upon heterodimerization with other HER family members, particularly HER2 or EGFR.[3] This dimerization, often triggered by the binding of its ligand heregulin (HRG), leads to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for tumor cell proliferation, survival, and resistance to therapy.[3] Patritumab deruxtecan, by targeting HER3, not only delivers a cytotoxic payload but can also interfere with this oncogenic signaling.
Caption: Mechanism of action of Patritumab Deruxtecan and the HER3 signaling pathway.
Application in Disease Models
Patritumab deruxtecan has demonstrated significant antitumor activity in various preclinical cancer models, particularly those with HER3 expression.
Non-Small Cell Lung Cancer (NSCLC)
Background: HER3 is frequently overexpressed in NSCLC and is associated with resistance to EGFR tyrosine kinase inhibitors (TKIs).[8]
In Vivo Xenograft Studies: In patient-derived xenograft (PDX) models of EGFR-mutated NSCLC with acquired resistance to EGFR TKIs, patritumab deruxtecan demonstrated potent and durable antitumor activity.[8]
| Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| EGFR-mutant NSCLC PDX | Patritumab Deruxtecan | 3 | Significant tumor regression | [8] |
| Patritumab Deruxtecan | 6 | Significant tumor regression | [8] |
Breast Cancer
Background: HER3 is expressed in a significant proportion of breast cancers, including hormone receptor-positive (HR+), HER2-negative, and triple-negative breast cancer (TNBC) subtypes, and its expression is often associated with a worse prognosis.[3]
In Vitro Studies: In a study using the HER3-negative triple-negative breast cancer cell line MDA-MB-231, cells were engineered to express wild-type HER3 or various HER3 mutations. Patritumab deruxtecan demonstrated potent cell growth inhibition in these HER3-expressing cells.[4][9]
| Cell Line | HER3 Status | Treatment (10 nM) | Cell Growth Inhibition (%) | Reference |
| MDA-MB-231 | Wild-Type | Patritumab Deruxtecan | ~80% | [4] |
| V104M Mutant | Patritumab Deruxtecan | ~75% | [4] | |
| G284R Mutant | Patritumab Deruxtecan | ~80% | [4] | |
| E928G Mutant | Patritumab Deruxtecan | ~70% | [4] | |
| Empty Vector | Patritumab Deruxtecan | No significant inhibition | [4] |
In Vivo Xenograft Studies: In xenograft models using HER3-expressing breast cancer cell lines, patritumab deruxtecan exhibited dose-dependent antitumor activity.[6]
| Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-453 Xenograft | Patritumab Deruxtecan | 3 | 87% | [6] |
| Patritumab | 3 | No significant inhibition | [6] | |
| IgG-ADC | 3 | No significant inhibition | [6] |
Colorectal Cancer (CRC)
Background: HER3 is overexpressed in a subset of colorectal cancers.
In Vivo Xenograft Studies: The antitumor activity of patritumab deruxtecan was evaluated in various colorectal cancer cell line xenograft models with differing levels of HER3 expression. Significant tumor regression was observed in models with high HER3 expression.[10]
| Cell Line Xenograft | HER3 Expression | Treatment Group (10 mg/kg) | Outcome | Reference |
| DiFi | High | Patritumab Deruxtecan | Significant tumor regression | [10] |
| SW620 | High | Patritumab Deruxtecan | Significant tumor regression | [10] |
| Colo320DM | Low | Patritumab Deruxtecan | No treatment effect | [10] |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
This protocol is adapted from studies evaluating the in vitro activity of patritumab deruxtecan.[4]
Objective: To determine the effect of patritumab deruxtecan on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231 transduced with HER3)
-
Complete cell culture medium
-
96-well white, flat-bottom tissue culture plates
-
Patritumab deruxtecan
-
Control articles (e.g., naked antibody, IgG-ADC, payload alone)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of patritumab deruxtecan and control articles in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
On day 7, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control wells.
Caption: Workflow for the in vitro cell growth inhibition assay.
In Vivo Tumor Xenograft Model
This protocol is a generalized procedure based on preclinical studies of patritumab deruxtecan.[6][10]
Objective: To evaluate the in vivo antitumor efficacy of patritumab deruxtecan in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest suspended in an appropriate medium (e.g., PBS or Matrigel)
-
Patritumab deruxtecan
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells (typically 5 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer patritumab deruxtecan intravenously at the desired dose and schedule (e.g., once weekly). The control group receives a vehicle.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight two to three times per week.
-
Continue treatment and monitoring for a specified period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 7. U3-1402 sensitizes HER3-expressing tumors to PD-1 blockade by immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel HER3-Targeting Antibody-Drug Conjugate, U3-1402, Exhibits Potent Therapeutic Efficacy through the Delivery of Cytotoxic Payload by Efficient Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patritumab Deruxtecan (HER3-DXd), a Human Epidermal Growth Factor Receptor 3–Directed Antibody-Drug Conjugate, in Patients With Previously Treated Human Epidermal Growth Factor Receptor 3–Expressing Metastatic Breast Cancer: A Multicenter, Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Data from A Novel HER3-Targeting AntibodyâDrug Conjugate, U3-1402, Exhibits Potent Therapeutic Efficacy through the Delivery of Cytotoxic Payload by Efficient Internalization - Clinical Cancer Research - Figshare [aacr.figshare.com]
Application Notes and Protocols for In Vivo Imaging Studies
Topic: KN1022 for in vivo imaging studies
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The following application notes and protocols are based on currently available information. As research progresses, these methodologies may be subject to further optimization and refinement.
Introduction
The development of novel therapeutic agents requires robust and reliable methods for preclinical evaluation. In vivo imaging serves as a critical tool in this process, offering non-invasive, real-time visualization of biological processes within a living organism. This document provides a detailed overview of the application of a novel therapeutic agent for in vivo imaging studies, with a focus on its potential in cancer therapy. While specific data for a molecule designated "this compound" is not publicly available, we will outline general principles and protocols applicable to similar investigational agents based on current research trends. The methodologies described herein are informed by studies on agents with analogous mechanisms of action and imaging applications.
Quantitative Data Summary
Due to the absence of specific public data for "this compound," the following table presents a template for summarizing quantitative data from in vivo imaging studies. Researchers utilizing a novel imaging agent should aim to collect and present data in a similar format to facilitate clear comparison and interpretation.
| Parameter | Experimental Group | Control Group | p-value | Reference |
| Tumor Bioluminescence (photons/s) | Data | Data | Data | Specify |
| Tumor Volume (mm³) | Data | Data | Data | Specify |
| Tracer Uptake (%ID/g) | Data | Data | Data | Specify |
| Biodistribution (Organ) | Data | Data | Data | Specify |
| Target Engagement (%) | Data | Data | Data | Specify |
ID/g: Injected Dose per gram of tissue
Experimental Protocols
The following are detailed protocols for key experiments relevant to the in vivo imaging of a novel therapeutic agent.
Animal Models
The choice of animal model is critical for the translational relevance of in vivo imaging studies. For oncology research, immunodeficient mouse models bearing human tumor xenografts are commonly employed.
-
Model: Female athymic nude mice (6-8 weeks old)
-
Tumor Cell Line: Human cancer cell line relevant to the therapeutic target (e.g., breast, lung, colon).
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 3-4 days using a digital caliper. Initiate imaging studies when tumors reach a volume of approximately 100-150 mm³.
In Vivo Bioluminescence Imaging Protocol
Bioluminescence imaging (BLI) is a highly sensitive technique for monitoring tumor growth and response to therapy.
-
Animal Preparation: Anesthetize mice using isoflurane (B1672236) (2% in oxygen).
-
Substrate Administration: If using a luciferase-expressing cell line, intraperitoneally inject D-luciferin (150 mg/kg body weight).
-
Image Acquisition:
-
Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images 10-15 minutes after substrate injection.
-
Typical imaging parameters: exposure time 1-60 seconds, binning factor of 8, f/stop of 1.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor area.
-
Quantify the bioluminescent signal in photons per second (photons/s).
-
Positron Emission Tomography (PET) Imaging Protocol
PET imaging allows for the quantitative assessment of radiolabeled tracer uptake in tissues, providing information on metabolic activity or target expression.
-
Radiotracer Preparation: Synthesize and purify the radiolabeled version of the investigational agent (e.g., with ¹⁸F or ⁶⁴Cu).
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize mice using isoflurane.
-
-
Radiotracer Administration: Inject a known amount of the radiotracer (typically 3.7-7.4 MBq) via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute for a specified period (e.g., 60 minutes), which should be optimized for the specific agent.
-
Image Acquisition:
-
Position the mouse in a microPET scanner.
-
Acquire a static or dynamic PET scan (e.g., 10-20 minutes).
-
A CT scan is typically acquired for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Draw ROIs on the tumor and other organs of interest using the co-registered CT images.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling Pathway
Caption: A generalized signaling pathway initiated by ligand-receptor binding.
Experimental Workflow
Caption: Workflow for a typical in vivo imaging experiment in a xenograft model.
Logical Relationship
Caption: Key factors influencing the quality of in vivo imaging results.
Application Notes and Protocols: Genome-wide CRISPR-Cas9 Knockout Screen to Identify Genes Mediating Resistance to KN1022
For Researchers, Scientists, and Drug Development Professionals
Introduction
KN1022 is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation, demonstrating an IC50 of 0.24 µM[1]. The PDGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a known driver in various malignancies, making it a key target for anti-cancer therapies. Understanding the mechanisms of resistance to PDGFR inhibitors is paramount for the development of more effective and durable treatment strategies.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen designed to identify genes whose loss confers resistance to this compound. By systematically knocking out every gene in the genome, researchers can identify genetic perturbations that allow cancer cells to evade the cytotoxic effects of this compound. The identification of such resistance genes can reveal novel drug targets for combination therapies and provide insights into the underlying biology of PDGFR inhibitor resistance.
Materials and Methods
Cell Line and Culture
A cancer cell line with known dependence on PDGFR signaling for survival and proliferation should be selected. For this hypothetical study, we will use a human glioblastoma cell line, SF8628, which harbors a PDGFRα amplification. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
CRISPR Library
A genome-wide human CRISPR knockout library (e.g., GeCKO v2.0) containing single guide RNAs (sgRNAs) targeting every protein-coding gene is utilized. The library should also include a significant number of non-targeting control sgRNAs.
Lentivirus Production
Lentiviral particles carrying the CRISPR library are produced by co-transfecting HEK293T cells with the sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). Supernatant containing the viral particles is harvested 48 and 72 hours post-transfection, pooled, and concentrated.
Determination of Viral Titer
The lentiviral titer is determined by transducing the target cells with serial dilutions of the concentrated virus in the presence of polybrene (8 µg/mL). After 48 hours, the percentage of infected cells is determined by assessing the expression of a fluorescent marker (e.g., GFP) via flow cytometry or by selecting with an appropriate antibiotic (e.g., puromycin) and counting the surviving colonies.
Experimental Protocols
Protocol 1: Lentiviral Transduction of SF8628 Cells
-
Cell Seeding: Seed SF8628 cells in T175 flasks at a density that will result in 30-50% confluency on the day of transduction.
-
Transduction: On the day of transduction, replace the culture medium with fresh medium containing the lentiviral library at a multiplicity of infection (MOI) of 0.3. This low MOI is crucial to ensure that most cells receive no more than one sgRNA integration. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubation: Incubate the cells for 48 hours.
-
Selection: After 48 hours, replace the medium with fresh medium containing puromycin (B1679871) (1-2 µg/mL, concentration to be determined by a kill curve) to select for successfully transduced cells.
-
Expansion: Expand the transduced cell population, ensuring a library coverage of at least 500 cells per sgRNA.
Protocol 2: this compound Treatment and Selection
-
Initial Cell Plating: Plate the transduced and selected SF8628 cells into two parallel sets of culture flasks: a control group (treated with DMSO) and a treatment group (treated with this compound). Ensure a library coverage of at least 500 cells per sgRNA for each group.
-
This compound Treatment: Treat the treatment group with this compound at a concentration of 1 µM (approximately 4x IC50). Treat the control group with an equivalent volume of DMSO.
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed. Maintain the selective pressure by adding fresh this compound or DMSO with each medium change.
-
Harvesting: At the end of the treatment period, harvest the surviving cells from both the DMSO and this compound-treated populations.
Protocol 3: Genomic DNA Extraction and sgRNA Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets using a commercial gDNA extraction kit suitable for large cell numbers.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq) to determine the relative abundance of each sgRNA in the control and treated populations.
Data Analysis
The raw sequencing data is processed to count the occurrences of each sgRNA in both the DMSO and this compound-treated samples. The MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm is a widely used tool for analyzing CRISPR screen data. It identifies sgRNAs and, by extension, genes that are significantly enriched or depleted in the this compound-treated population compared to the control.
Hypothetical Results
The data analysis would generate a ranked list of genes. Genes whose knockout leads to enrichment in the this compound-treated population are considered potential resistance genes.
Table 1: Hypothetical Top 10 Enriched Genes Conferring Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change (this compound/DMSO) | p-value | False Discovery Rate (FDR) |
| GENE_A | E3 ubiquitin ligase | 5.8 | 1.2e-8 | 2.5e-7 |
| GENE_B | Ras GTPase activating protein | 5.5 | 3.4e-8 | 5.1e-7 |
| GENE_C | Mitogen-activated protein kinase | 5.2 | 8.9e-8 | 9.8e-7 |
| GENE_D | Phosphatidylinositol 3-kinase | 4.9 | 1.5e-7 | 1.3e-6 |
| GENE_E | Transcription factor | 4.7 | 2.8e-7 | 2.1e-6 |
| GENE_F | Growth factor receptor | 4.5 | 5.1e-7 | 3.5e-6 |
| GENE_G | Apoptosis regulator | 4.3 | 8.2e-7 | 5.0e-6 |
| GENE_H | Cell cycle checkpoint protein | 4.1 | 1.1e-6 | 6.2e-6 |
| GENE_I | DNA repair protein | 3.9 | 1.9e-6 | 9.1e-6 |
| GENE_J | Solute carrier family member | 3.7 | 3.3e-6 | 1.4e-5 |
Visualizations
Caption: Experimental workflow for the genome-wide CRISPR screen with this compound.
Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Troubleshooting KN1022 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, KN1022. This guide leverages established principles for small molecule kinase inhibitors to address common solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound powder shows poor solubility in aqueous buffers (e.g., PBS, cell culture media). What are the recommended solvents for preparing stock solutions?
A1: Most small molecule kinase inhibitors, including this compound, are hydrophobic and exhibit low solubility in aqueous solutions.[1][2][3] It is highly recommended to first prepare a concentrated stock solution in an organic solvent. This stock can then be diluted into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common and recommended solvent for creating high-concentration stock solutions of this compound and other kinase inhibitors.[1][3]
-
Ethanol (B145695): this compound also shows good solubility in ethanol.[1]
-
N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA): These are alternative organic solvents that can be used if DMSO or ethanol are not compatible with your experimental setup.[3]
Important Considerations:
-
Always use high-purity, anhydrous solvents to prevent compound degradation.
-
The final concentration of the organic solvent in your aqueous assay should be kept low (typically <0.5%) to avoid off-target effects on cells or enzymes.
Q2: I am observing precipitation of this compound when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its kinetic solubility in the aqueous buffer.[1][2][3] Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to work at a lower final concentration of this compound in your assay.
-
Modify Buffer pH: The solubility of many kinase inhibitors is pH-dependent.[2] this compound is a weak base, and its solubility generally increases in more acidic conditions. However, the pH must be compatible with your experimental system (e.g., cell line).[4]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20, Tween-80, or Pluronic® F-68, to your aqueous buffer can help maintain this compound in solution by forming micelles.[2][4]
-
Incorporate a Co-solvent: In some in vitro assays, a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol (PG) can improve solubility.[4]
Q3: How should I store my this compound stock solution?
A3: Once fully dissolved in an anhydrous organic solvent like DMSO, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to protect from moisture.
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A4: Yes, poor solubility can lead to an inaccurate effective concentration of the inhibitor in your assay, resulting in inconsistent data. If this compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. It's crucial to ensure the compound is fully dissolved at the final working concentration.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Data Presentation: this compound Solubility Profile
The following table summarizes the solubility of this compound in various solvents and conditions. This data is provided as a general guide for formulation development.
| Solvent/Formulation | Temperature | Maximum Solubility (Thermodynamic) | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 25°C | ≥ 100 mM | Recommended for primary stock solutions. |
| Ethanol (100%) | 25°C | ≥ 50 mM | A viable alternative to DMSO. |
| Aqueous Solutions | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25°C | ~2 µM | Low solubility in neutral aqueous buffers. |
| Acetate Buffer, pH 5.0 | 25°C | ~55 µM | Solubility increases in acidic conditions.[4] |
| Formulations for In Vitro Assays | |||
| 0.5% DMSO in PBS, pH 7.4 | 25°C | ~15 µM | A small amount of co-solvent improves solubility. |
| 0.1% Tween-80 in PBS, pH 7.4 | 25°C | ~120 µM | Surfactants can significantly enhance apparent solubility.[4] |
| 10% PEG400 in PBS, pH 7.4 | 25°C | ~85 µM | Co-solvents can be effective but must be tested for compatibility with the assay.[4] |
Troubleshooting Workflow for Insolubility Issues
If you encounter insolubility with this compound, follow this workflow to diagnose and resolve the issue.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to achieve a 10 mM stock solution. (Molecular Weight of this compound: [Insert hypothetical MW, e.g., 485.5 g/mol ]) Mass (mg) = 10 mmol/L * Volume (L) * 485.5 g/mol
-
Weighing: Carefully weigh the calculated amount of solid this compound powder and place it into the sterile vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Verification: Visually inspect the solution to ensure all solid has dissolved. If not, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied, but verify the compound's stability at this temperature.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or below.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given buffer. This method is considered the gold standard for thermodynamic solubility measurement.[4]
Materials:
-
This compound powder
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial (e.g., 1-2 mg). The solid should be in excess to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the pre-warmed (e.g., 25°C or 37°C) aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in an incubator set to the desired temperature. Shake the mixture for 24-48 hours to allow it to reach equilibrium.
-
Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method with a standard calibration curve.
-
Reporting: The determined concentration is the thermodynamic solubility, reported in units such as µg/mL or µM at the specified temperature and pH.
Protocol 3: Assessment of this compound Aggregation by HPLC-SEC
Objective: To detect the presence of soluble aggregates of this compound in solution.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for small molecules
-
Mobile phase compatible with the compound and column
Procedure:
-
System Equilibration: Equilibrate the HPLC-SEC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a known volume of the this compound solution onto the SEC column.
-
Elution: Elute the sample isocratically. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).
-
Detection: Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
Analysis: The presence of peaks eluting earlier than the main monomer peak indicates the presence of soluble aggregates. The area under each peak can be used to quantify the relative amount of monomer and aggregated species.
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Aberrant EGFR signaling is a key driver in several cancers, promoting cell proliferation, survival, and metastasis.[5][6][7] this compound blocks the signaling cascade downstream of EGFR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
Technical Support Center: Optimizing KN1022 Treatment Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment concentration of KN1022 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the phosphorylation of the platelet-derived growth factor receptor (PDGFR).[1] By blocking the phosphorylation of PDGFR, this compound can inhibit downstream signaling pathways that are involved in cell proliferation, migration, and survival.
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on available data, this compound has an IC50 of 0.24 μM for inhibiting PDGFR phosphorylation.[1] Therefore, a concentration range bracketing this value is recommended. For example, you could start with a range of 0.01 µM to 10 µM.
Q3: How can I determine the optimal treatment duration?
A3: The optimal treatment duration will depend on the specific cell type and the biological question being investigated. It is recommended to perform a time-course experiment. You can treat your cells with a fixed concentration of this compound (e.g., near the IC50) and assess the desired endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Q4: What are the best cell-based assays to assess the effect of this compound?
A4: The choice of assay depends on the expected biological effect of inhibiting PDGFR signaling in your model system. Commonly used assays include:
-
Cell Viability Assays: To determine the effect of this compound on cell proliferation and cytotoxicity.[2][3][4][5][6]
-
Apoptosis Assays: To assess whether this compound induces programmed cell death.[7][8][9][10]
-
Western Blotting: To confirm the inhibition of PDGFR phosphorylation and assess the modulation of downstream signaling proteins.[11][12][13][14][15]
-
Migration/Invasion Assays: To evaluate the effect of this compound on cell motility.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound treatment concentration.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment | Inappropriate concentration range: The concentrations tested may be too low. | Expand the concentration range in your dose-response experiment. Consider going up to 50 or 100 µM, as the IC50 can vary between cell lines. |
| Short treatment duration: The incubation time may be insufficient to observe a biological response. | Increase the treatment duration in your time-course experiment. Some cellular effects may take 48-72 hours to become apparent. | |
| Cell line insensitivity: The chosen cell line may not be dependent on PDGFR signaling for survival or proliferation. | Confirm that your cell line expresses PDGFR and that the pathway is active. You can do this via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to PDGFR inhibition. | |
| Compound instability: this compound may be degrading in the culture medium. | Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles of the stock solution. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[1] |
| Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration.[16] | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors: Inaccurate pipetting of the compound or reagents. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected or off-target effects | High compound concentration: Very high concentrations of any compound can lead to non-specific toxicity. | Carefully review your dose-response curve. The optimal concentration should be on the specific part of the curve, not in a high-concentration plateau that may indicate general toxicity. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all wells, including the vehicle control. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect early-stage apoptosis.[7][8][9][10]
-
Cell Treatment: Treat cells with this compound at various concentrations in a 6-well plate.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting for PDGFR Phosphorylation
Western blotting allows for the detection of specific proteins and their phosphorylation status.[11][12][13][14][15]
-
Cell Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours) before stimulating with PDGF. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PDGFR and total PDGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PDGFR signal to the total PDGFR signal.
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of Patritumab Deruxtecan in Participants With Gastrointestinal Cancers - Merck Clinical Trials [merckclinicaltrials.com]
- 3. Study [researchstudies.cuanschutz.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Proliferation Activity and Mechanism of Action of K12[V18O42(H₂O)]∙6H₂O on Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I/IIa Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Efficacy of AZD0022 as Monotherapy and in Combination with Anti-cancer Agents in Adult Participants with Tumours Harbouring a KRASG12D Mutation [astrazenecaclinicaltrials.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Combinatorial Therapy of Cancer: Possible Advantages of Involving Modulators of Ionic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Patritumab Deruxtecan With Other Anticancer Agents in Participants With HER2 Positive Breast Cancer That Has Spread and Cannot Be Surgically Removed - Merck Clinical Trials [merckclinicaltrials.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. [PDF] Pharmacological Activation of Potassium Channel Kv11.1 with NS1643 Attenuates Triple Negative Breast Cancer Cell Migration by Promoting the Dephosphorylation of Caveolin-1 | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Prevention of KN1022 Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of the small molecule inhibitor KN1022 during experiments. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this signify?
A color change in your stock or working solution often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[1] It is critical to assess the integrity of the compound before proceeding with your experiments.
Q2: I am observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can occur if the solubility limit of this compound is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following to prevent precipitation:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]
Q3: How do storage containers affect the stability of this compound?
The material of the storage container can impact the stability of your compound.[1] Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, use of amber glass vials or inert polypropylene (B1209903) tubes is advisable.[1]
Q4: What are the primary factors that can cause this compound degradation during an experiment?
Several factors can contribute to the degradation of small molecule inhibitors like this compound in a laboratory setting. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light Exposure: UV and visible light can induce photochemical degradation.[1]
-
pH: The stability of many compounds is dependent on the pH of the solution.[1]
-
Air (Oxygen) Exposure: Some compounds are susceptible to oxidation.[1]
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound and affect solvent stability.[1][2]
Q5: I'm seeing inconsistent results between different batches of experiments using this compound. What could be the cause?
Inconsistent results can stem from several factors, with compound stability being a primary concern.[2] Small molecules can degrade over time, especially if exposed to light or suboptimal storage conditions.[2] Always prepare fresh dilutions from a stable stock solution for each experiment to ensure consistency.[2]
Troubleshooting Guide: this compound Instability
If you suspect that this compound is degrading during your experiments, follow this systematic troubleshooting guide.
Issue: Loss of this compound Activity or Inconsistent Results
This is a common problem that often points to the degradation of the small molecule inhibitor in solution.
Step 1: Verify Proper Storage and Handling
Review your storage and handling procedures against the recommended best practices.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store stock solutions at -20°C or -80°C.[1] | Minimizes chemical degradation over time. |
| Light Exposure | Store solutions in amber vials or wrap containers in aluminum foil.[1] | Prevents photochemical degradation.[1] |
| Air Exposure | Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.[1] | Prevents oxidation of the compound.[1] |
| pH of Solution | Maintain the recommended pH for this compound in aqueous solutions. Use a buffer if necessary.[1] | Compound stability can be highly pH-dependent.[1] |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes.[3][4] | Avoids degradation caused by repeated temperature changes.[1] |
Step 2: Assess this compound Solution Integrity
Visually inspect your this compound solutions for any signs of degradation.
| Observation | Potential Cause | Action |
| Color Change | Chemical degradation or oxidation.[1] | Discard the solution and prepare a fresh one from a new stock. |
| Precipitation | Poor solubility or improper storage.[1] | Gently warm and vortex the solution. If precipitate remains, consider adjusting the solvent or concentration. |
Step 3: Perform a Stability Test
If you continue to suspect degradation, perform a stability test using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Proper preparation of stock solutions is the first step in preventing degradation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber polypropylene or glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: HPLC-Based Stability Assessment of this compound
This protocol allows for the quantitative assessment of this compound stability under your specific experimental conditions.
Materials:
-
Freshly prepared this compound solution in your experimental buffer/media
-
HPLC system with a suitable column and detector
-
Mobile phase appropriate for this compound analysis
Procedure:
-
Timepoint Zero (T=0): Immediately after preparing the this compound solution, inject an aliquot into the HPLC system to determine the initial purity and peak area. This serves as your baseline.[1]
-
Storage: Store the remaining solution under the conditions you wish to test (e.g., 37°C in a cell culture incubator, room temperature on the benchtop, etc.).
-
Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24 hours), take an aliquot of the stored solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the peak area over time indicates degradation.
Visualizations
Caption: Workflow for this compound Handling to Minimize Degradation.
Caption: Troubleshooting Logic for Investigating this compound Degradation.
References
Technical Support Center: Overcoming Resistance to KN1022
This technical support center is designed for researchers, scientists, and drug development professionals who are using KN1022, a selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation, in their experiments and may be encountering resistance. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help identify potential resistance mechanisms and suggest experimental approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of PDGFR phosphorylation.[1][2] It belongs to the class of 4-anilinoquinazoline (B1210976) derivatives and functions as a reversible, ATP-competitive inhibitor of β-PDGFR.[3][4] By blocking the kinase activity of PDGFR, this compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation, migration, and survival in certain cancer types.
Q2: My cancer cell line, which was previously sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
Acquired resistance to kinase inhibitors like this compound can arise through several mechanisms. Based on data from other PDGFR and quinazoline-based inhibitors, the most common mechanisms include:
-
Secondary Mutations in the PDGFR Kinase Domain: The emergence of point mutations in the drug-binding site of PDGFR can reduce the affinity of this compound. A common example for other PDGFR inhibitors is the "gatekeeper" mutation, such as T674I in PDGFRα, which can confer resistance.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PDGFR pathway by upregulating alternative survival pathways.[7] This can involve the activation of other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), or MET.[8][9]
-
Increased PDGFR Expression: The cancer cells may have increased the expression or amplification of the PDGFR gene, leading to higher levels of the target protein. This requires a higher concentration of this compound to achieve the same level of inhibition.
-
Transcriptional De-repression of PDGFRβ: In some cases, resistance to RTK inhibitors can be mediated by the transcriptional de-repression of another RTK, such as PDGFRβ, leading to its overexpression.[10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.
Q4: Are there strategies to overcome or circumvent resistance to this compound?
Yes, several strategies can be employed, depending on the underlying resistance mechanism:
-
Combination Therapy: If bypass pathway activation is suspected, combining this compound with an inhibitor of the activated pathway (e.g., an EGFR or MET inhibitor) may restore sensitivity.[11]
-
Next-Generation Inhibitors: If a secondary mutation in PDGFR is identified, a next-generation quinazoline-based inhibitor designed to be effective against the mutated kinase might be an option.[12][13]
-
Targeting Downstream Effectors: Inhibiting key nodes in the signaling pathways downstream of PDGFR, such as PI3K or MEK, could be effective regardless of the specific bypass mechanism.
-
Inhibitors of Drug Efflux Pumps: If increased drug efflux is the cause, co-treatment with an ABC transporter inhibitor, such as verapamil (B1683045) or tariquidar, may restore this compound sensitivity.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Development of Acquired Resistance | Perform a dose-response curve (e.g., MTT assay) and compare the IC50 value of this compound in the current cell line to the parental, sensitive cell line. | A significant increase in the IC50 value. |
| Compound Instability or Degradation | Verify the integrity and concentration of the this compound stock solution. Prepare fresh dilutions for each experiment. | Consistent IC50 values with a fresh batch of the compound. |
| Cell Line Contamination or Misidentification | Perform cell line authentication (e.g., short tandem repeat profiling). | Confirmation of the cell line's identity. |
Issue 2: Investigating the Mechanism of Acquired this compound Resistance
| Potential Mechanism | Suggested Experiment | Expected Outcome if Mechanism is Confirmed |
| Secondary Mutation in PDGFR | Sanger sequencing of the PDGFRα and PDGFRβ kinase domains from genomic DNA of parental and resistant cells. | Identification of a mutation in the resistant cell line that is absent in the parental line. |
| Activation of Bypass Signaling Pathways | - Phospho-RTK array to compare the phosphorylation status of multiple RTKs in parental vs. resistant cells. - Western blot for key signaling proteins (e.g., p-EGFR, p-MET, p-ERK, p-Akt) in parental and resistant cells, with and without this compound treatment. | - Increased phosphorylation of a specific RTK (e.g., EGFR, MET) in resistant cells. - Sustained phosphorylation of downstream effectors (ERK, Akt) in resistant cells despite this compound treatment. |
| Increased PDGFR Expression | - Western blot for total PDGFRα and PDGFRβ protein levels in parental and resistant cells. - qPCR to measure PDGFRα and PDGFRβ mRNA levels. | - Higher protein and/or mRNA levels of PDGFRα/β in the resistant cell line. |
| Increased Drug Efflux | - Rhodamine 123 efflux assay. - Western blot or qPCR for common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, ABCG2). | - Increased efflux of Rhodamine 123 in resistant cells, which is reversible by an ABC transporter inhibitor. - Upregulation of ABC transporter expression in resistant cells. |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-PDGFR, PDGFR, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Sanger Sequencing of the PDGFR Kinase Domain
-
Genomic DNA Extraction: Extract genomic DNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers flanking the kinase domain of PDGFRα and PDGFRβ. Perform PCR to amplify these regions from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR products using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to the reference sequence of PDGFRα and PDGFRβ to identify any mutations.
Visualizations
Caption: The PDGFR signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms leading to acquired resistance to this compound.
References
- 1. New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review [ouci.dntb.gov.ua]
- 3. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Poorly Soluble Compounds in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of poorly soluble compounds, such as our model compound, in animal studies.
Frequently Asked Questions (FAQs)
Q1: Our poorly soluble compound shows very low oral bioavailability in our initial rat pharmacokinetic (PK) study. What are the potential reasons for this?
A1: Low oral bioavailability for a poorly soluble compound is often multifactorial. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The compound's inability to dissolve in the gastrointestinal (GI) fluids is a major rate-limiting step for absorption.[1][2][3][4]
-
Low Dissolution Rate: Even if the compound is somewhat soluble, a slow dissolution rate can lead to most of the drug passing through the GI tract before it can be absorbed.[2][4]
-
High First-Pass Metabolism: After absorption from the gut into the portal vein, the compound may be extensively metabolized by the liver before it reaches systemic circulation.[5]
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or be metabolized by enzymes in the GI tract.
Q2: What are the common formulation strategies to improve the oral bioavailability of a poorly soluble drug?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][4][6] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[2][3][4]
-
Micronization
-
Nanonization (Nanocrystals)
-
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can improve solubility and dissolution.[1][3][7]
-
Lipid-Based Formulations: These formulations can enhance drug solubilization in the GI tract and promote lymphatic uptake, bypassing first-pass metabolism.[1][4][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
-
Liposomes
-
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.[2][3][8]
Troubleshooting Guides
Issue 1: Inconsistent plasma concentrations observed across animals in the same dosing group.
High variability in plasma concentrations is a common issue with poorly soluble compounds.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate Formulation Homogeneity | Ensure the drug is uniformly dispersed in the vehicle. For suspensions, use appropriate suspending agents and ensure consistent mixing before each dose. |
| Variable Food Effects | Standardize the feeding schedule for the animals. The presence of food can significantly alter the absorption of poorly soluble drugs. Consider conducting studies in both fasted and fed states to characterize the food effect. |
| Inconsistent Dosing Technique | Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach. |
| Physiological Variability in Animals | While some biological variability is expected, significant differences may warrant checking the health status of the animals. |
Issue 2: A new formulation shows improved in vitro dissolution but no significant improvement in in vivo bioavailability.
This disconnect between in vitro and in vivo performance is a frequent challenge in drug development.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Precipitation in the GI Tract | The formulation may release the drug in a supersaturated state, which then rapidly precipitates in the GI lumen before it can be absorbed. Consider incorporating precipitation inhibitors into the formulation. |
| First-Pass Metabolism Saturation | The improved dissolution may lead to higher concentrations of the drug reaching the liver, resulting in saturated metabolism and no proportional increase in systemic exposure. Investigate the metabolic pathways of the compound. |
| Permeability-Limited Absorption | If the drug has low intestinal permeability, improving the dissolution rate alone may not be sufficient to enhance absorption. Consider co-administering a permeation enhancer (with caution and thorough safety evaluation). |
| Inappropriate In Vitro Dissolution Method | The in vitro test may not be predictive of the in vivo environment. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states. |
Data Presentation: Comparative Pharmacokinetic Parameters of Different Formulations
The following table summarizes hypothetical pharmacokinetic data in rats for our model compound in different formulations to illustrate the potential impact of formulation strategies on bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | 10 | 350 ± 70 | 1.5 | 1500 ± 250 | 250 |
| Solid Dispersion | 10 | 800 ± 150 | 1.0 | 4800 ± 900 | 800 |
| SEDDS | 10 | 1200 ± 220 | 0.5 | 7200 ± 1300 | 1200 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Spray Drying
-
Polymer Selection: Select a suitable hydrophilic polymer (e.g., HPMC, PVP, Soluplus®).
-
Solvent System: Identify a common solvent system that can dissolve both the drug and the polymer.
-
Solution Preparation: Dissolve the drug and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying:
-
Set the inlet temperature, atomization pressure, and feed rate of the spray dryer.
-
Spray the solution into the drying chamber.
-
The solvent rapidly evaporates, forming a solid dispersion powder.
-
-
Powder Collection and Characterization: Collect the dried powder and characterize it for drug loading, amorphous nature (using techniques like XRD and DSC), and in vitro dissolution.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g.[9]
-
Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight (with free access to water) before dosing.
-
Formulation Preparation and Dosing: Prepare the formulation as described above and administer a single oral dose via gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 9. bioivt.com [bioivt.com]
- 10. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: KN1022 (Patritumab Deruxtecan)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KN1022, also known as Patritumab Deruxtecan (B607063) (HER3-DXd, U3-1402).
Frequently Asked Questions (FAQs)
1. What is this compound (Patritumab Deruxtecan)?
Patritumab deruxtecan (also referred to as HER3-DXd or U3-1402) is an investigational antibody-drug conjugate (ADC).[1][2] It is composed of three key components: a fully human anti-HER3 IgG1 monoclonal antibody (patritumab), a topoisomerase I inhibitor payload (an exatecan (B1662903) derivative, DXd), and a tetrapeptide-based cleavable linker.[3]
2. What is the mechanism of action of this compound?
The mechanism of action of this compound involves a multi-step process. The patritumab antibody component specifically binds to the human epidermal growth factor receptor 3 (HER3) on the surface of cancer cells.[4][5] Following binding, the ADC-HER3 complex is internalized by the cell and trafficked to the lysosome.[4][5] Inside the lysosome, the cleavable linker is processed by lysosomal enzymes, releasing the cytotoxic payload, DXd.[6] The released DXd then enters the cell nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis (cell death).[4][5][7]
3. What is the "bystander effect" and does this compound exhibit it?
The bystander effect is a phenomenon where the cytotoxic payload of an ADC can diffuse out of the target cancer cell and kill neighboring tumor cells, even if they do not express the target antigen.[8][9][10] Patritumab deruxtecan does exhibit a pronounced bystander effect.[8][11] This is attributed to the cell membrane permeability of the released DXd payload, which allows it to affect adjacent cells.[8][10] This property is particularly advantageous in treating heterogeneous tumors where not all cells express HER3.[8][12]
4. What are the recommended storage conditions for this compound?
For research purposes, it is recommended to store the undiluted solution of Patritumab Deruxtecan at -20°C in the dark and to avoid repeated freeze-thaw cycles.[13][14]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in cell viability/growth inhibition assay results.
-
Potential Cause 1: Inconsistent cell culture conditions.
-
Solution: Ensure strict adherence to standardized cell culture protocols. This includes using consistent media formulations, serum batches, and maintaining a consistent cell passage number.[15] Cell health and growth phase can significantly impact experimental outcomes.
-
-
Potential Cause 2: Instability of the ADC in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. The stability of the linker and payload in solution over time can affect potency.
-
-
Potential Cause 3: Variable HER3 expression levels.
Issue 2: Lower than expected potency (high IC50 value).
-
Potential Cause 1: Low HER3 expression in the cell line.
-
Potential Cause 2: Inefficient internalization of the ADC.
-
Solution: Assess the internalization of this compound in your cell model. Factors such as HER2 co-expression can influence HER3-mediated signaling and potentially internalization dynamics.[17]
-
-
Potential Cause 3: Inappropriate assay duration.
-
Solution: The cytotoxic effect of this compound relies on a sequence of events (binding, internalization, payload release, DNA damage). Ensure the incubation time is sufficient for these processes to occur. Published protocols often use a 6 or 7-day incubation period for growth inhibition assays.[4][7]
-
Issue 3: Difficulty in detecting the bystander effect.
-
Potential Cause 1: Inappropriate co-culture ratio or cell density.
-
Solution: Optimize the ratio of HER3-positive to HER3-negative cells in your co-culture model. The proximity of the cells is crucial for the bystander effect. Also, ensure an appropriate overall cell density to allow for the diffusion of the payload.
-
-
Potential Cause 2: Insufficient concentration of this compound.
-
Solution: The bystander effect is dose-dependent. Ensure you are using a concentration of this compound that is cytotoxic to the HER3-positive cells to allow for payload release.
-
-
Potential Cause 3: Choice of HER3-negative cell line.
-
Solution: The sensitivity of the HER3-negative "bystander" cells to the DXd payload itself is a critical factor. Confirm the sensitivity of your HER3-negative cell line to free DXd.
-
Quantitative Data
Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Patritumab Deruxtecan (U3-1402)
| Cell Line | Cancer Type | HER3 Expression | IC50 (µg/mL) |
| HCC827GR5 | Non-Small Cell Lung Cancer | High | Dose-dependent reduction in viability observed |
| PC9AZDR7 | Non-Small Cell Lung Cancer | High | Dose-dependent reduction in viability observed |
| MDA-MB-453 | Breast Cancer | Positive | Growth inhibition observed |
| HCC1569 | Breast Cancer | Positive | Growth inhibition observed |
| SK-BR-3 | Breast Cancer | Positive | Growth inhibition observed |
| MDA-MB-175VII | Breast Cancer | Positive | Growth inhibition observed |
| OVCAR-8 | Ovarian Cancer | Positive | Little to no activity |
| JIMT-1 | Breast Cancer | Positive | Little to no activity |
| MDA-MB-361 | Breast Cancer | Positive | Little to no activity |
| DiFi | Colorectal Cancer | High | Not applicable (in vivo data) |
| SW620 | Colorectal Cancer | High | Not applicable (in vivo data) |
| Colo320DM | Colorectal Cancer | Low | Not applicable (in vivo data) |
Note: Specific IC50 values are not consistently reported across publications in a standardized format. The table indicates observed activity. For detailed dose-response curves, refer to the cited literature.[4][7][16]
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay
This protocol is adapted from published studies on U3-1402.[7]
-
Cell Plating:
-
Harvest and count cells in the exponential growth phase.
-
Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium containing 2% FBS.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Patritumab Deruxtecan, patritumab (naked antibody control), and DXd (payload control) at various concentrations.
-
Add the drug dilutions to the respective wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Measure luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Express luminescence values as a percentage of the untreated control cells.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Bystander Killing Co-culture Assay
This protocol is a conceptual guide based on described methods.[9][11]
-
Cell Preparation:
-
Engineer a HER3-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
The HER3-positive cell line can be left unlabeled or labeled with a different fluorescent marker.
-
-
Co-culture Plating:
-
Plate the HER3-positive and HER3-negative (GFP-labeled) cells together in the same wells of a 96-well plate at a 1:1 ratio.
-
-
Drug Treatment:
-
Treat the co-culture with various concentrations of Patritumab Deruxtecan.
-
Include controls such as a non-targeting IgG-deruxtecan ADC, patritumab alone, and free DXd payload.
-
-
Incubation:
-
Incubate the plate for 5 days.
-
-
Imaging and Analysis:
-
Use fluorescence microscopy to visualize and count the viable cells of each population (differentiated by the fluorescent marker).
-
Determine the proportion of viable cells for each cell line relative to untreated controls.
-
Visualizations
Caption: HER3 Signaling Pathway.
Caption: this compound (Patritumab Deruxtecan) Mechanism of Action.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. Patritumab Deruxtecan Data at ASCO Demonstrates Tumor Response Across Multiple Resistance Mechanisms in Patients with Advanced EGFR-Mutated NSCLC- Daiichi Sankyo US [daiichisankyo.us]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merck.com [merck.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel HER3-Targeting Antibody-Drug Conjugate, U3-1402, Exhibits Potent Therapeutic Efficacy through the Delivery of Cytotoxic Payload by Efficient Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.kindai.ac.jp [med.kindai.ac.jp]
- 8. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Patritumab deruxtecan | BroadPharm [broadpharm.com]
- 14. selleckchem.com [selleckchem.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. U3-1402, a Novel HER3-Targeting Antibody-Drug Conjugate, for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Patritumab deruxtecan in HER2-negative breast cancer: part B results of the window-of-opportunity SOLTI-1805 TOT-HER3 trial and biological determinants of early response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KN1022 (Patritumab Deruxtecan) Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of KN1022 (Patritumab Deruxtecan) in experimental settings.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism of action and experimental considerations.
Q1: What is the precise mechanism of action for this compound (Patritumab Deruxtecan)?
A1: this compound, also known as Patritumab Deruxtecan (B607063) or HER3-DXd, is an antibody-drug conjugate (ADC).[1][2][3] Its mechanism involves a three-step process:
-
Targeting: The monoclonal antibody component of this compound specifically binds to the human epidermal growth factor receptor 3 (HER3) on the surface of cancer cells.[4]
-
Internalization and Payload Release: Upon binding, the this compound-HER3 complex is internalized by the cell through endocytosis. Inside the cell's lysosomes, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the payload.[2][4]
-
Induction of Cell Death: The released payload, a potent topoisomerase I inhibitor called deruxtecan (DXd), translocates to the nucleus. There, it intercalates into the DNA and inhibits the topoisomerase I enzyme, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[2][4]
An important feature of this compound is its bystander effect . The membrane-permeable nature of the DXd payload allows it to diffuse out of the target cell and kill neighboring cancer cells, even if they have low or no HER3 expression.[5][6][7] This is particularly advantageous in treating heterogeneous tumors.
Q2: Which signaling pathways are modulated by this compound?
A2: The antibody component of this compound, patritumab, can inhibit HER3-activated signaling.[2] HER3 itself has weak or no intrinsic kinase activity and relies on forming heterodimers with other receptor tyrosine kinases, most notably HER2 and EGFR, to activate downstream signaling.[8][9] The primary signaling cascades activated by HER3 heterodimerization are the PI3K/AKT pathway , which is crucial for cell survival and proliferation, and the MAPK/ERK pathway .[8][9] By binding to HER3, the antibody component of this compound can prevent its dimerization and subsequent activation of these pathways. However, the predominant anti-tumor activity of this compound is mediated by the cytotoxic DXd payload.[2]
Q3: Does the level of HER3 expression on cancer cells always correlate with this compound efficacy?
A3: While this compound's binding is HER3-dependent, clinical and preclinical studies have shown that its anti-tumor activity can be observed across a broad range of HER3 expression levels.[1][3][10] The potent bystander effect of the deruxtecan payload contributes to its efficacy even in tumors with heterogeneous or low HER3 expression.[5][6][7] However, a certain level of HER3 expression is necessary for the initial binding and internalization of the ADC. Therefore, very low or absent HER3 expression may lead to reduced efficacy.[11]
Q4: What are the known mechanisms of resistance to this compound?
A4: While this compound has shown efficacy against tumors with various resistance mechanisms to other therapies (like EGFR tyrosine kinase inhibitors), potential mechanisms of resistance to this compound itself could include:[1][3][12]
-
Downregulation of HER3 expression: A significant reduction in HER3 surface expression could limit the binding of this compound.
-
Impaired internalization or lysosomal trafficking: Mutations or alterations in the cellular machinery responsible for endocytosis and lysosomal function could prevent the release of the DXd payload.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps could actively transport the DXd payload out of the cancer cell.
-
Alterations in DNA damage response pathways: Upregulation of DNA repair mechanisms could counteract the effects of the topoisomerase I inhibitor.
II. Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during in vitro and in vivo experiments with this compound.
Guide 1: Inconsistent or Low Cytotoxicity in In Vitro Assays
Issue: You are observing lower than expected or variable cytotoxicity when treating HER3-expressing cancer cell lines with this compound.
| Potential Cause | Troubleshooting Steps |
| Low or Heterogeneous HER3 Expression | 1. Quantify HER3 Surface Expression: Use flow cytometry or cell-surface ELISA to confirm and quantify HER3 expression on your specific cell line. 2. Sub-clone or Sort Cell Lines: If expression is heterogeneous, consider sub-cloning or using fluorescence-activated cell sorting (FACS) to isolate a population with consistent, high HER3 expression. |
| Suboptimal Assay Duration | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to determine the optimal incubation time for observing maximal cytotoxicity with your cell line. The cytotoxic effect of ADCs can be slower than small molecule inhibitors. |
| Issues with ADC Conjugation or Integrity | 1. Confirm Drug-to-Antibody Ratio (DAR): If you are preparing your own conjugate, verify the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. An inconsistent DAR can lead to variable potency.[12] 2. Assess for Aggregation: Analyze the ADC for aggregation using size exclusion chromatography (SEC). Aggregated ADC may have reduced binding and efficacy.[12] |
| Cell Culture Conditions | 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses to treatment. 2. Consistent Seeding Density: Ensure consistent cell seeding densities across all wells and experiments, as confluency can impact drug sensitivity. |
Guide 2: Poor Efficacy in In Vivo Xenograft Models
Issue: You are not observing significant tumor growth inhibition in your HER3-expressing xenograft model treated with this compound.
| Potential Cause | Troubleshooting Steps |
| Inadequate HER3 Expression in the In Vivo Model | 1. Confirm HER3 Expression in Tumors: After establishing xenografts, harvest a subset of tumors to confirm HER3 expression by immunohistochemistry (IHC) or western blot. HER3 expression in vivo can sometimes differ from in vitro conditions. |
| Suboptimal Dosing Regimen | 1. Dose-Response Study: Conduct a dose-response study with multiple dose levels of this compound to determine the optimal therapeutic dose for your specific model. 2. Optimize Dosing Schedule: Evaluate different dosing schedules (e.g., once weekly vs. twice weekly) to see if it impacts anti-tumor efficacy. |
| Tumor Model Characteristics | 1. Tumor Growth Rate: Very rapidly growing tumors may require higher or more frequent dosing. Consider using a model with a more moderate growth rate for initial efficacy studies. 2. Tumor Heterogeneity: If the tumor is highly heterogeneous with significant populations of HER3-negative cells, the bystander effect may be insufficient. Consider co-implanting HER3-positive and HER3-negative cells to specifically study the bystander effect.[6] |
| Pharmacokinetics and Bioavailability | 1. Pharmacokinetic (PK) Study: If possible, conduct a basic PK study in your animal model to assess the exposure and stability of this compound. Inadequate exposure can lead to poor efficacy. |
III. Experimental Protocols & Data Presentation
This section provides detailed methodologies for key experiments and a template for data presentation.
Protocol 1: Quantification of HER3 Surface Expression by Flow Cytometry
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface epitopes.
-
Wash cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
To 100 µL of cell suspension, add a primary antibody against HER3 (e.g., the patritumab antibody itself or a commercially available anti-HER3 antibody conjugated to a fluorophore).
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash cells three times with FACS buffer.
-
If the primary antibody is not conjugated, add a fluorophore-conjugated secondary antibody and incubate on ice for 30 minutes in the dark.
-
Wash cells three times with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the live cell population and quantifying the mean fluorescence intensity (MFI) of the HER3-positive population.
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Seeding:
-
Seed HER3-expressing cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and a relevant control (e.g., a non-targeting ADC or unconjugated antibody) in cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium.
-
-
Incubation:
-
Incubate the plate for the predetermined optimal duration (e.g., 96 hours).
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Read the plate on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 3: In Vivo Xenograft Efficacy Study
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound intravenously (i.v.) according to the planned dosing schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC for HER3 and proliferation markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Data Presentation: Summary of In Vitro Cytotoxicity
| Cell Line | HER3 Expression (MFI) | This compound IC50 (nM) | Control ADC IC50 (nM) |
| Cell Line A | High | 1.5 | >1000 |
| Cell Line B | Medium | 10.2 | >1000 |
| Cell Line C | Low | 55.8 | >1000 |
| Cell Line D (HER3-negative) | Negative | >1000 | >1000 |
IV. Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (Patritumab Deruxtecan).
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound efficacy.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. Patritumab Deruxtecan Data at ASCO Demonstrates Tumor Response Across Multiple Resistance Mechanisms in Patients with Advanced EGFR-Mutated NSCLC- Daiichi Sankyo US [daiichisankyo.us]
- 2. adcreview.com [adcreview.com]
- 3. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor–Resistant, EGFR-Mutated Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anygenes.com [anygenes.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways: HER3 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Patritumab Deruxtecan in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patritumab deruxtecan: advancing the treatment landscape for EGFR-resistant non-small cell lung cancer - Parisi - AME Clinical Trials Review [actr.amegroups.org]
- 12. benchchem.com [benchchem.com]
- 13. HER3-Targeted Affibodies with Optimized Formats Reduce Ovarian Cancer Progression in a Mouse Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crownbio.com [crownbio.com]
Technical Support Center: In Vivo Research with KN1022
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery methods for investigational compounds designated as KN1022. It is important to note that the identifier "this compound" may refer to at least two distinct molecules in preclinical and clinical development. Please identify the specific "this compound" compound you are working with to ensure you are using the correct information.
-
JSKN022 (Alphamab Oncology): A first-in-class bispecific antibody-drug conjugate (ADC) targeting PD-L1 and integrin αvβ6.[1][2][3]
-
This compound (PDGFR Inhibitor): A small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) phosphorylation.[4]
-
MK-1022 (Patritumab Deruxtecan): A HER3-directed antibody-drug conjugate.[5][6][7]
This guide will primarily focus on JSKN022 and the PDGFR inhibitor this compound .
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for JSKN022 in in vivo animal studies?
A1: Based on the nature of JSKN022 as an antibody-drug conjugate (ADC), the standard and recommended route of administration for in vivo research is intravenous (IV) injection . This ensures complete bioavailability and direct entry into the systemic circulation, which is critical for assessing the pharmacokinetics and efficacy of a biologic of this type.
Q2: How should the small molecule PDGFR inhibitor this compound be administered in animal models?
A2: For small molecule inhibitors like this compound, several administration routes are viable for in vivo studies, depending on the experimental goals. Common routes include:
-
Oral (PO) gavage: To assess oral bioavailability and efficacy following oral administration.
-
Intraperitoneal (IP) injection: A common route for systemic administration in rodent models.
-
Intravenous (IV) injection: To determine key pharmacokinetic parameters like clearance and volume of distribution with 100% bioavailability.
-
Subcutaneous (SC) injection: For sustained release and prolonged exposure.
The choice of administration route will depend on the specific research question, such as investigating oral drug properties or maintaining steady plasma concentrations.[4]
Q3: What are common vehicles for formulating JSKN022 and this compound for in vivo studies?
A3:
-
For JSKN022 (ADC): Antibody-drug conjugates are proteins and are typically formulated in aqueous buffered solutions. A common vehicle would be a sterile, isotonic buffer such as phosphate-buffered saline (PBS) at a physiological pH (e.g., pH 7.4). Excipients like polysorbate 20 or 80 may be included to prevent aggregation and surface adsorption.
-
For this compound (Small Molecule): The formulation for the PDGFR inhibitor will depend on its physicochemical properties (e.g., solubility, stability) and the chosen route of administration. Common vehicles include:
-
For Oral (PO) Administration: A suspension or solution in vehicles like 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol, and water.
-
For Injection (IV, IP, SC): A solution in a vehicle such as a mixture of DMSO, PEG400, and saline, or a solution in cyclodextrin-based formulations to improve solubility. It is crucial to perform solubility and stability tests in the chosen vehicle before in vivo administration.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| JSKN022 (ADC) shows poor efficacy in a xenograft model. | 1. Incorrect Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor. 2. Suboptimal Dosing Schedule: The frequency of administration may not be optimal to maintain drug exposure. 3. Tumor Model Resistance: The selected cancer cell line may not express sufficient levels of the targets (PD-L1 and/or integrin αvβ6). | 1. Dose-Ranging Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose. 2. Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of the ADC over time to understand its exposure profile. 3. Target Expression Analysis: Confirm the expression of PD-L1 and integrin αvβ6 in your tumor model using techniques like immunohistochemistry (IHC) or flow cytometry. |
| High mortality in animals treated with PDGFR inhibitor this compound. | 1. Vehicle Toxicity: The formulation vehicle (e.g., high percentage of DMSO) may be causing toxicity. 2. Compound Toxicity: The dose of this compound may be above the maximum tolerated dose (MTD). 3. Off-Target Effects: The compound may have off-target activities leading to toxicity. | 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its toxicity. 2. Dose-Ranging/Tolerability Study: Perform a study with escalating doses to determine the MTD. 3. Observe and Record Clinical Signs: Monitor animals for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and perform histopathology on key organs. |
| Precipitation of this compound observed during formulation or injection. | 1. Poor Solubility: The compound has low solubility in the chosen vehicle. 2. Temperature Effects: The compound may be less soluble at room temperature or body temperature. 3. pH Sensitivity: The solubility of the compound may be dependent on the pH of the formulation. | 1. Test Different Vehicles: Screen a panel of pharmaceutically acceptable vehicles to find one that provides adequate solubility and stability. 2. Gentle Warming and Sonication: These techniques can help to dissolve the compound, but ensure the compound is stable at higher temperatures. 3. Adjust pH: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. |
Experimental Protocols & Data
JSKN022: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of JSKN022 in a human tumor xenograft model.
Methodology:
-
Cell Culture: Culture a human cancer cell line with confirmed expression of PD-L1 and integrin αvβ6 (e.g., determined by Western blot or flow cytometry).
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: JSKN022 (e.g., 1 mg/kg)
-
Group 3: JSKN022 (e.g., 3 mg/kg)
-
Group 4: JSKN022 (e.g., 10 mg/kg)
-
-
Administration: Administer the treatments via intravenous (IV) injection once a week for 3-4 weeks.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study. Collect tumors for further analysis (e.g., IHC for target engagement).
Pharmacokinetic Data for In Vivo Studies
While specific quantitative data for this compound compounds is limited in the public domain, the following table summarizes typical parameters evaluated in in vivo pharmacokinetic studies.
| Parameter | Description | Typical Animal Models | Common Administration Routes |
| Cmax | Maximum plasma concentration | Mice, Rats | IV, PO, IP, SC |
| Tmax | Time to reach Cmax | Mice, Rats | PO, IP, SC |
| AUC | Area under the plasma concentration-time curve | Mice, Rats | IV, PO, IP, SC |
| t1/2 | Half-life | Mice, Rats | IV, PO, IP, SC |
| CL | Clearance | Mice, Rats | IV |
| Vd | Volume of distribution | Mice, Rats | IV |
| F% | Bioavailability | Mice, Rats | PO, IP, SC (compared to IV) |
Visualizations
JSKN022 Mechanism of Action
Caption: Mechanism of action of JSKN022 bispecific ADC.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Logical Flow for Troubleshooting In Vivo Delivery Issues
References
- 1. JSKN022-Alphamab Oncology [alphamabonc.com]
- 2. Alphamab Oncology Presented Preclinical Data on Two Novel Bispecific ADCs at the 2025 AACR Annual Meeting-Alphamab Oncology [alphamabonc.com]
- 3. Alphamab Oncology Announces the First Patient Dosed in a Phase I Clinical Study of PD-L1/αvβ6 Bispecfic ADC JSKN022 [prnewswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Study [researchstudies.cuanschutz.edu]
- 7. Study of Patritumab Deruxtecan With Other Anticancer Agents in Participants With HER2 Positive Breast Cancer That Has Spread and Cannot Be Surgically Removed - MSD [msdclinicaltrials.com]
Validation & Comparative
Validating KN1022 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of KN1022, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). As direct cellular target engagement data for this compound is not extensively published, this document focuses on the available data for inhibiting PDGFR phosphorylation and compares it with established PDGFR inhibitors, Sunitinib and Axitinib. We will explore key experimental methods, present available data, and provide detailed protocols to aid researchers in designing and executing their own target validation studies.
Introduction to this compound and PDGFR Signaling
This compound is a small molecule inhibitor that targets the phosphorylation of PDGFR with a reported IC50 of 0.24 μM[1]. PDGFRs are receptor tyrosine kinases (RTKs) that play a crucial role in regulating cell proliferation, differentiation, migration, and survival[2][3]. The PDGFR family consists of two receptors, PDGFRα and PDGFRβ, which form homo- or heterodimers upon binding to their ligands (PDGF-A, -B, -C, and -D)[2][4]. This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades, primarily the Ras-MAPK and PI3K pathways[2][4]. Dysregulation of PDGFR signaling is implicated in various cancers, making it a key therapeutic target[3].
Comparative Analysis of PDGFR Inhibitors
While specific cellular target engagement data for this compound is limited, we can compare its potency in inhibiting PDGFR phosphorylation with that of other well-characterized PDGFR inhibitors like Sunitinib and Axitinib.
| Compound | Target(s) | Cellular Potency (IC50) | Key Cellular Effects |
| This compound | PDGFR | 0.24 µM (inhibition of PDGFR phosphorylation)[1] | Data not publicly available |
| Sunitinib | PDGFRβ, VEGFRs, KIT, FLT3, RET, CSF1R | PDGFRβ: ~10 nM (inhibition of phosphorylation in NIH-3T3 cells) | Inhibits medulloblastoma cell migration; reduces PDGFRβ phosphorylation in meningioma cells. |
| Axitinib | VEGFRs, PDGFRs, KIT | PDGFRβ: ~1.2 nM (biochemical IC50) | Reduces tumor growth in xenograft models; shows clinical efficacy in renal cell carcinoma. |
Note: The presented IC50 values may not be directly comparable due to different experimental setups and whether they represent biochemical or cellular assays. This table highlights the need for direct comparative studies.
Methodologies for Validating Target Engagement
Several robust methods can be employed to validate the direct binding of small molecules like this compound to their intracellular targets. The choice of method often depends on the specific research question, available resources, and the nature of the target protein.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding. Unbound proteins denature and aggregate at elevated temperatures, while ligand-bound proteins remain soluble.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between a bioluminescent donor (e.g., NanoLuc® luciferase) fused to the target protein and a fluorescent acceptor on the small molecule or a competitive tracer. Target engagement by an unlabeled compound like this compound would disrupt the BRET signal between a tracer and the target protein.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PDGFR
This protocol is a general guideline for assessing the target engagement of this compound with PDGFR in intact cells.
1. Cell Culture and Treatment: a. Culture a human cell line endogenously expressing PDGFR (e.g., U-2 OS osteosarcoma cells) to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge: a. After treatment, wash the cells with PBS and resuspend them in PBS supplemented with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C). b. Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Collect the supernatant (soluble fraction) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Denature the samples by adding Laemmli buffer and boiling. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody specific for PDGFRβ. e. Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Quantify the band intensities to determine the amount of soluble PDGFRβ at each temperature and compound concentration.
5. Data Analysis: a. Plot the percentage of soluble PDGFRβ against the temperature to generate a melting curve. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay for PDGFR
This protocol describes a competitive displacement assay to quantify the engagement of this compound with PDGFR in live cells.
1. Cell Preparation: a. Co-transfect HEK293 cells with plasmids encoding for PDGFRβ fused to NanoLuc® luciferase (the energy donor) and a HaloTag® protein (the energy acceptor) targeted to the plasma membrane. b. Alternatively, if a fluorescently labeled PDGFR ligand is available, it can be used as the acceptor. For a competitive assay, a fluorescently labeled tracer compound that binds to the ATP pocket of PDGFR would be used.
2. Assay Setup: a. Seed the transfected cells into a 96-well or 384-well white assay plate. b. Add the HaloTag® NanoBRET® 618 Ligand (the acceptor) to the cells and incubate to allow for labeling of the HaloTag® fusion protein. c. Add varying concentrations of this compound or a vehicle control to the wells. d. Add a constant, low concentration of a fluorescent tracer compound that is known to bind to the ATP-binding site of PDGFR.
3. BRET Measurement: a. Add the NanoBRET® Nano-Glo® Substrate to all wells to initiate the luminescent reaction. b. Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460nm) and one for the acceptor (e.g., >610nm) using a plate reader capable of filtered luminescence measurements.
4. Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity. b. Plot the NanoBRET™ ratio against the concentration of this compound. c. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and therefore target engagement. d. Fit the data to a dose-response curve to determine the IC50 value for target engagement.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the PDGFR signaling pathway, the CETSA workflow, and a comparative logic for evaluating PDGFR inhibitors.
Caption: PDGFR Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Logical Framework for Comparing PDGFR Inhibitors.
References
A Guide to Biomarker Validation for Novel Therapeutics: A Case Study of Patritumab Deruxtecan (MK-1022)
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies and precision medicine has underscored the critical need for robust biomarker validation. Biomarkers are essential tools in drug development, guiding patient selection, monitoring treatment response, and predicting clinical outcomes. This guide provides a comprehensive overview of the biomarker validation process, using the novel antibody-drug conjugate (ADC) Patritumab Deruxtecan (B607063) (formerly known as KN1022) as a case study. While specific biomarker validation data for this emerging therapeutic is not yet publicly available due to its early stage of clinical development, this guide will outline the established methodologies and potential biomarker strategies relevant to its mechanism of action.
Understanding Patritumab Deruxtecan (MK-1022)
Patritumab Deruxtecan is an investigational ADC designed to target cancer cells that express Human Epidermal Growth Factor Receptor 3 (HER3).[1][2][3] HER3 is a member of the EGFR family of receptor tyrosine kinases and is implicated in tumor growth, proliferation, and resistance to therapy.[4][5][6][7]
The structure of Patritumab Deruxtecan consists of three key components:
-
A monoclonal antibody: This component specifically binds to the HER3 receptor on the surface of cancer cells.[2][3]
-
A cytotoxic payload: A potent topoisomerase I inhibitor, which is designed to induce DNA damage and trigger cell death.[1][2]
-
A cleavable linker: This connects the antibody to the payload and is designed to be stable in circulation but release the payload once the ADC is internalized by the cancer cell.[1][2][3]
The targeted delivery of a potent cytotoxic agent to HER3-expressing tumor cells aims to maximize anti-tumor activity while minimizing systemic toxicity.[1][2]
The HER3 Signaling Pathway
HER3 itself has impaired kinase activity but forms heterodimers with other receptor tyrosine kinases, most notably HER2, to activate downstream signaling pathways like PI3K/AKT and MAPK.[5][7][8] These pathways are crucial for cell survival and proliferation. Overexpression of HER3 has been linked to resistance to various cancer therapies.[4][5][6]
HER3 Signaling Pathway
The Biomarker Validation Workflow
The journey from a candidate biomarker to a clinically useful tool is a rigorous, multi-stage process.[9][10][11] This workflow ensures that the biomarker is accurate, reliable, and relevant to the clinical context of use.
Biomarker Validation Workflow
Stage 1: Discovery and Candidate Identification
This initial phase involves identifying potential biomarkers through various high-throughput techniques. For a targeted therapy like Patritumab Deruxtecan, this would involve:
-
Genomic and Proteomic Profiling: Analyzing tumor tissues and liquid biopsies to identify genes or proteins associated with HER3 expression and signaling.
-
Preclinical Models: Using in vitro and in vivo models to correlate biomarker expression with drug efficacy.
| Potential Biomarker Candidates for Patritumab Deruxtecan |
| Predictive Biomarkers |
| HER3 protein expression levels (IHC) |
| HER3 gene (ERBB3) amplification (FISH/CISH) or mutations (NGS) |
| HER2 expression/amplification (as a dimerization partner) |
| Neuregulin (NRG1) ligand expression |
| Pharmacodynamic Biomarkers |
| Changes in circulating tumor DNA (ctDNA) with ERBB3 mutations |
| Modulation of downstream signaling pathways (e.g., p-AKT) |
| Resistance Biomarkers |
| Alterations in drug transporters |
| Upregulation of alternative signaling pathways |
Stage 2: Analytical Validation
Once candidate biomarkers are identified, the next crucial step is to develop and validate an assay to measure them accurately and reproducibly. This process, known as analytical validation, establishes the performance characteristics of the assay.[10]
Key Experimental Protocols and Performance Metrics:
-
Immunohistochemistry (IHC) for HER3 Expression:
-
Protocol: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by incubation with a primary antibody specific to HER3. A secondary antibody conjugated to an enzyme is then added, and a chromogenic substrate is used for visualization.
-
Validation Metrics:
-
Accuracy: Comparison to a gold-standard method.
-
Precision: Intra- and inter-assay variability.
-
Sensitivity & Specificity: Ability to detect the target without cross-reacting with other proteins.
-
Reproducibility: Consistency across different labs and operators.
-
-
-
Next-Generation Sequencing (NGS) for ERBB3 Mutations:
-
Protocol: DNA is extracted from tumor tissue or blood. The DNA is then fragmented, and adapters are ligated to the ends. The fragments are amplified and sequenced. Bioinformatic analysis is used to identify mutations in the ERBB3 gene.
-
Validation Metrics:
-
Accuracy: Concordance with known mutations.
-
Precision: Repeatability and reproducibility of mutation calls.
-
Limit of Detection (LOD): The lowest frequency of a mutation that can be reliably detected.
-
-
Table of Analytical Validation Parameters:
| Parameter | Description |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among a series of measurements. |
| Sensitivity | The ability of the assay to correctly identify positive samples. |
| Specificity | The ability of the assay to correctly identify negative samples. |
| Linearity | The ability to provide results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. |
Stage 3: Clinical Validation
Clinical validation establishes the biomarker's ability to predict a clinical outcome.[10] This is typically done in the context of a clinical trial. For Patritumab Deruxtecan, clinical validation would aim to demonstrate that patients with higher HER3 expression have a better response to the drug.
Trial Designs for Biomarker Validation:
-
Enrichment Design: Only patients who are positive for the biomarker are enrolled in the trial.
-
All-Comers Design: All patients are enrolled, and the biomarker status is determined retrospectively to see if it correlates with outcomes.
-
Stratification Design: Patients are stratified based on their biomarker status and then randomized to treatment arms.
Table of Clinical Validation Endpoints:
| Endpoint | Description |
| Objective Response Rate (ORR) | The proportion of patients with a tumor size reduction of a predefined amount. |
| Progression-Free Survival (PFS) | The length of time during and after treatment that a patient lives with the disease but it does not get worse. |
| Overall Survival (OS) | The length of time from either the date of diagnosis or the start of treatment for a disease that patients are still alive. |
| Disease Control Rate (DCR) | The percentage of patients who have achieved a complete response, partial response, or stable disease. |
Stage 4: Regulatory Submission and Post-Market Surveillance
Following successful clinical validation, the biomarker assay may be submitted to regulatory agencies like the FDA for approval as a companion diagnostic. Regulatory bodies have specific guidelines for biomarker validation and submission.[12][13][14][15] Post-market surveillance continues to monitor the performance and clinical utility of the biomarker.
Conclusion
The validation of biomarkers is a complex but essential process for the successful development of targeted therapies like Patritumab Deruxtecan. While specific data for this promising new drug is awaited, the established principles of biomarker discovery, analytical validation, and clinical validation provide a clear roadmap for identifying patients who are most likely to benefit from this novel treatment. As our understanding of the molecular drivers of cancer deepens, the role of validated biomarkers in guiding personalized medicine will only continue to grow.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What is Patritumab Deruxtecan used for? [synapse.patsnap.com]
- 3. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VeriSIM Biomarker Discovery and Validation Explained â Drug Discovery & Development Technology [verisimlife.com]
- 10. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]
- 12. fda.gov [fda.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. hhs.gov [hhs.gov]
- 15. database.ich.org [database.ich.org]
Information on KN1022 is Currently Unavailable in Publicly Accessible Resources
Extensive searches for "KN1022" have not yielded specific information regarding its mechanism of action, associated signaling pathways, or any published experimental or clinical data. The provided search results did not contain any references to a molecule or drug candidate with this designation.
This lack of publicly available information prevents the creation of a detailed comparison guide as requested. To fulfill the user's request, fundamental data on this compound is required, including:
-
Mechanism of Action: How this compound exerts its effects at a molecular level.
-
Signaling Pathway Involvement: Which specific cellular signaling cascades are modulated by this compound.
-
Preclinical and Clinical Data: Published studies detailing the efficacy, safety, and experimental protocols associated with this compound.
-
Therapeutic Target: The intended disease or condition this compound is designed to treat, which would inform the selection of appropriate alternatives for comparison.
Without this foundational knowledge, it is not possible to identify comparable therapies, gather relevant experimental data for a comparative analysis, or accurately depict its signaling pathways.
Illustrative Examples of Signaling Pathway Diagrams
While specific diagrams for this compound cannot be generated, the following examples illustrate how signaling pathways are typically visualized using the DOT language, as requested. These are generic representations and are not related to this compound.
Example 1: Generic Kinase Inhibitor Pathway
Caption: A generic receptor tyrosine kinase signaling pathway and the inhibitory action of a kinase inhibitor.
Example 2: Experimental Workflow for Compound Screening
Caption: A typical experimental workflow for in vitro compound screening to determine cell viability.
To proceed with the requested guide, specific and verifiable information about this compound is essential. Researchers, scientists, and drug development professionals are encouraged to consult internal documentation or proprietary databases for information on non-public compounds.
A Comparative Analysis of KN1022 (Patritumab Deruxtecan) and Placebo-Controlled Study Designs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibody-drug conjugate KN1022, also known as Patritumab Deruxtecan (B607063) (MK-1022), with the principles and outcomes of placebo-controlled study designs. While direct placebo-controlled trials of Patritumab Deruxtecan are not available—a common ethical consideration in oncology where effective standard-of-care treatments exist—this guide will offer an objective analysis by juxtaposing the robust data from its clinical trials against the established benchmarks of placebo response in similar patient populations.
Understanding the Comparator: Placebo-Controlled Study Design
A placebo-controlled study is a cornerstone of clinical research, designed to isolate the pharmacological effect of an investigational drug from other factors that might influence the outcome, such as the natural course of the disease, patient expectations, and observer bias. In such a trial, one group of participants receives the active drug, while a control group receives a placebo, an inactive substance designed to be indistinguishable from the active treatment. This design is considered the gold standard for demonstrating a drug's efficacy and safety.
However, in the context of advanced and life-threatening diseases like cancer, where effective treatments are available, assigning patients to a placebo arm can be ethically challenging. Consequently, many oncology trials employ an active-comparator design, where the investigational drug is tested against the current standard of care.
This compound (Patritumab Deruxtecan): A Targeted Approach
Patritumab Deruxtecan is an antibody-drug conjugate (ADC) that represents a targeted therapeutic strategy.[1][2] It consists of a human monoclonal antibody that specifically targets HER3 (Human Epidermal Growth Factor Receptor 3), linked to a potent topoisomerase I inhibitor payload.[1][2][3]
Mechanism of Action
The mechanism of Patritumab Deruxtecan involves a multi-step process:
-
Targeted Binding: The antibody component of the ADC selectively binds to HER3 receptors, which are often overexpressed on the surface of cancer cells.[1]
-
Internalization: Upon binding, the entire ADC-HER3 complex is internalized by the cancer cell.[1]
-
Payload Release: Inside the cell, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the topoisomerase I inhibitor.[2]
-
Induction of Apoptosis: The released payload induces DNA damage and ultimately leads to programmed cell death (apoptosis) of the cancer cell.[1]
This targeted delivery mechanism aims to maximize the anti-tumor effect while minimizing damage to healthy tissues.[1]
The HER3 Signaling Pathway
HER3 is a member of the epidermal growth factor receptor (EGFR) family. While it has impaired kinase activity, it plays a crucial role in tumor growth and survival by forming heterodimers with other receptor tyrosine kinases, most notably HER2 and EGFR.[4][5] This dimerization leads to the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.[4][5][6] Patritumab Deruxtecan's targeting of HER3 disrupts this signaling cascade.
Clinical Trial Data: Patritumab Deruxtecan in an Active-Controlled Setting
The HERTHENA-Lung01 Phase II trial provides a robust dataset for Patritumab Deruxtecan in patients with locally advanced or metastatic EGFR-mutated non-small cell lung cancer (NSCLC) who have progressed on or after EGFR TKI therapy and platinum-based chemotherapy.[7][8][9]
Experimental Protocol: HERTHENA-Lung01
-
Study Design: A multicenter, open-label, randomized, two-arm Phase II study.[7][8]
-
Participants: Patients with locally advanced or metastatic NSCLC with activating EGFR mutations (exon 19 deletion or L858R) whose disease had progressed on or after at least one EGFR TKI and one platinum-based chemotherapy regimen.[7][10]
-
Intervention: Patritumab Deruxtecan administered intravenously every 3 weeks. The trial initially included a fixed-dose arm (5.6 mg/kg) and a dose up-titration arm; the up-titration arm was discontinued (B1498344) based on a benefit-risk analysis.[7][10]
-
Primary Endpoint: Confirmed objective response rate (ORR) by blinded independent central review (BICR).[7][11]
-
Secondary Endpoints: Progression-free survival (PFS), duration of response (DoR), and overall survival (OS).[10][11]
Comparative Data Presentation
The following table summarizes the key efficacy outcomes from the HERTHENA-Lung01 trial for Patritumab Deruxtecan and provides a historical placebo benchmark from the LUX-Lung 1 trial, which evaluated afatinib (B358) versus placebo in a similar patient population of advanced NSCLC who had failed prior EGFR TKI therapy.[12][13]
| Efficacy Endpoint | Patritumab Deruxtecan (HERTHENA-Lung01)[7][8][14][15] | Placebo (LUX-Lung 1)[12][13] |
| Objective Response Rate (ORR) | 29.8% | <1% |
| Median Progression-Free Survival (PFS) | 5.5 months | 1.1 months |
| Median Overall Survival (OS) | 11.9 months | 12.0 months |
| Median Duration of Response (DoR) | 6.4 months | Not Applicable |
Note: The data presented for placebo is from a different clinical trial and is intended for illustrative comparison only. Direct cross-trial comparisons have limitations due to potential differences in patient populations, study designs, and evolving standards of care.
Conclusion
This guide has provided a detailed comparison of this compound (Patritumab Deruxtecan) with the principles of a placebo-controlled study design. While a direct, head-to-head placebo-controlled trial for Patritumab Deruxtecan is not available for ethical reasons, the data from the active-controlled HERTHENA-Lung01 trial demonstrates clinically meaningful efficacy in a heavily pre-treated population with advanced EGFR-mutated NSCLC. The significant improvements in objective response rate and progression-free survival with Patritumab Deruxtecan, when indirectly compared to historical placebo data, underscore the therapeutic potential of this targeted antibody-drug conjugate. The detailed mechanism of action, targeting the HER3 pathway, provides a strong scientific rationale for its observed anti-tumor activity. For researchers and drug development professionals, the case of Patritumab Deruxtecan highlights the evolving landscape of clinical trial design in oncology, where innovative therapies are often evaluated against the best available standard of care to ensure patient well-being while rigorously assessing therapeutic benefit.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What is Patritumab Deruxtecan used for? [synapse.patsnap.com]
- 3. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HERTHENA-Lung01, a Phase II Trial of Patritumab Deruxtecan (HER3-DXd) in Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer After Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Therapy and Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. dovepress.com [dovepress.com]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/52116 [onderzoekmetmensen.nl]
- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 12. boehringerone.com [boehringerone.com]
- 13. researchgate.net [researchgate.net]
- 14. Patritumab Deruxtecan Demonstrated Clinically Meaningful and Durable Responses in Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer in HERTHENA-Lung01 Phase 2 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 15. Daiichi Sankyo reports results from HERTHENA-Lung01 trial [clinicaltrialsarena.com]
Head-to-Head Comparison of KN1022 and its Analogs: A Guide for Researchers
An Important Clarification on KN1022
Before delving into a comparative analysis, it is crucial to clarify the identity of this compound. Initial searches may associate this compound with small molecule tyrosine kinase inhibitors. However, current information identifies this compound as an alternative designation for patritumab deruxtecan (B607063) (HER3-DXd) , an antibody-drug conjugate (ADC). This distinction is critical as its mechanism of action differs fundamentally from small molecule kinase inhibitors.
Patritumab deruxtecan is a targeted therapy composed of a human anti-HER3 monoclonal antibody linked to a topoisomerase I inhibitor payload. It is designed to selectively bind to HER3-expressing tumor cells, leading to internalization and release of the cytotoxic payload, which then induces DNA damage and apoptosis.
Given this, a direct head-to-head comparison of patritumab deruxtecan with small molecule tyrosine kinase inhibitors would not be a comparison of true analogs. Instead, this guide will provide a detailed comparison of a panel of tyrosine kinase inhibitors that are often associated with similar therapeutic areas: crenolanib, avapritinib, CP-673451, and SU5402 . These molecules represent a class of inhibitors targeting key receptor tyrosine kinases (RTKs) implicated in cancer, such as platelet-derived growth factor receptors (PDGFR), FMS-like tyrosine kinase 3 (FLT3), and KIT.
A separate section will detail the mechanism of action of this compound (patritumab deruxtecan) to provide a comprehensive understanding for researchers.
Comparative Analysis of Tyrosine Kinase Inhibitor Analogs
This section provides a head-to-head comparison of crenolanib, avapritinib, CP-673451, and SU5402, focusing on their performance based on available preclinical and clinical data.
Data Presentation: Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected tyrosine kinase inhibitors against various kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparative IC50 Values (nM) Against Key Tyrosine Kinases
| Kinase Target | Crenolanib | Avapritinib | CP-673451 | SU5402 |
| PDGFRα | Potent | Potent | 10 | - |
| PDGFRβ | Potent | - | 1 | 510 |
| c-KIT (Wild-Type) | - | Potent | 1100 | - |
| FLT3 (Wild-Type) | ~2 | - | - | - |
| FLT3-ITD | 1.3 - 4.9 | - | - | - |
| FLT3-D835Y | 0.06 - 8.7 | - | - | - |
| VEGFR2 | - | - | - | 20 |
| FGFR1 | - | - | - | 30 |
Data compiled from multiple sources. Direct comparison should be made with caution.
Table 2: Cellular Activity of Crenolanib and Avapritinib
| Cell Line | Target Mutation | Crenolanib IC50 (nM) | Avapritinib IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.3 | - |
| MOLM-13 | FLT3-ITD | 4.9 | - |
| GIST-T1 | KIT Exon 11/13 | - | Higher doses active |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these tyrosine kinase inhibitors are provided below.
1. In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Principle: Recombinant kinase is incubated with a specific substrate and ATP. The inhibitor is added at varying concentrations to measure the reduction in substrate phosphorylation.
-
Materials:
-
Recombinant human kinase (e.g., PDGFRβ, FLT3)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (crenolanib, avapritinib, etc.) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Add kinase buffer to the wells of a 96-well plate.
-
Add the test compound at various dilutions.
-
Add the recombinant kinase to each well and incubate briefly.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
-
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MV4-11 for FLT3-ITD)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
3. Western Blotting for Kinase Inhibition
This technique is used to detect the phosphorylation status of a target kinase and its downstream signaling proteins in cells treated with an inhibitor.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of RTKs inhibited by the compared TKIs.
Caption: Mechanism of action of this compound (patritumab deruxtecan).
Caption: Experimental workflow for Western Blotting.
Addressing a Potential Nomenclature Confusion: KN1022 vs. JSKN022
An Independent Review of JSKN022: A Novel Bispecific Antibody-Drug Conjugate in Oncology
For the attention of researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the preclinical findings for JSKN022, a first-in-class bispecific antibody-drug conjugate (ADC), against alternative therapeutic strategies. Detailed experimental methodologies are included to support independent verification and further research.
Initial database searches for "KN1022" may lead to a quinazoline-based small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR). However, the more recent and clinically developed entity is JSKN022 , a bispecific ADC from Alphamab Oncology. This guide will focus on JSKN022, the compound currently in clinical development.
JSKN022: A Multi-pronged Attack on Solid Tumors
JSKN022 is an innovative ADC engineered to target two distinct proteins on the surface of cancer cells: PD-L1 and integrin αvβ6.[1][2][3] This dual-targeting approach is combined with a potent cytotoxic payload, a topoisomerase I inhibitor, to deliver a multi-faceted anti-tumor effect.[2] The Investigational New Drug (IND) application for a Phase I clinical trial of JSKN022 in patients with advanced malignant solid tumors has been accepted by China's Center for Drug Evaluation (CDE).[1][3] The first patient was dosed in October 2025.[4][5]
Mechanism of Action
JSKN022 is a bispecific single-domain antibody that can simultaneously bind to PD-L1 and integrin αvβ6 on tumor cells.[1][2] Upon binding to either target, the ADC is internalized by the cancer cell.[1][4] Inside the cell, a cleavable linker is hydrolyzed, releasing the topoisomerase I inhibitor payload, which leads to cancer cell death.[1][4]
Beyond direct cytotoxicity, JSKN022 has a dual immunomodulatory role. By binding to PD-L1, it blocks the interaction with PD-1 on immune cells, a key mechanism of immune evasion used by tumors.[2] Additionally, by targeting integrin αvβ6, it is designed to inhibit the production of TGF-β, a potent immunosuppressive cytokine in the tumor microenvironment.[2][6]
Preclinical Performance of JSKN022
Preclinical data for JSKN022 were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025.[7][8] The findings highlight its potential as a promising therapeutic candidate.
Summary of Key Preclinical Data
| Parameter | Finding | Source |
| Binding Specificity | JSKN022 demonstrated specific binding to PD-L1, αvβ6, and αvβ8 proteins without cross-reactivity with other integrin family members. | [9] |
| Internalization | Exhibited superior internalization in HCC4006 and Capan-2 cancer cells compared to monospecific antibodies. | [7][9] |
| In Vitro Efficacy | Effectively inhibited the proliferation of cancer cells. | [7][9] |
| In Vivo Efficacy | Demonstrated greater tumor suppression in preclinical cancer models compared to single-target ADCs. | [4][7][9] |
| Stability | Showed excellent stability in serum from rats, mice, monkeys, and humans, with minimal payload release. This is attributed to the use of glycan-specific conjugation technology. | [7][10][11] |
| Drug-to-Antibody Ratio (DAR) | A consistent DAR of 4 was achieved. | [2][10][11] |
Comparative Landscape
JSKN022 enters a competitive landscape of cancer therapies. Its unique dual-targeting approach offers potential advantages over existing treatments.
| Therapeutic Strategy | Examples | Mechanism of Action | Potential Advantages of JSKN022 |
| PD-1/PD-L1 Inhibitors | Pembrolizumab, Nivolumab, Atezolizumab | Monoclonal antibodies that block the PD-1/PD-L1 immune checkpoint, enabling T-cell mediated tumor killing. | JSKN022 combines checkpoint inhibition with targeted payload delivery, potentially overcoming resistance to immunotherapy. The additional targeting of integrin αvβ6 adds another layer of anti-cancer activity. |
| Integrin Inhibitors | Cilengitide (development discontinued) | Small molecules or antibodies that block integrin signaling, affecting cell adhesion, migration, and proliferation. | JSKN022's ADC format allows for the targeted delivery of a cytotoxic agent directly to tumor cells expressing integrin αvβ6, in addition to its signaling inhibition. |
| Other ADCs | Trastuzumab deruxtecan, Sacituzumab govitecan | Antibody-drug conjugates that target a single tumor-associated antigen to deliver a cytotoxic payload. | The bispecific nature of JSKN022 may broaden the range of treatable tumors and potentially enhance efficacy by targeting two distinct pathways. |
| CAR-T Cell Therapy | Tisagenlecleucel, Axicabtagene ciloleucel | Genetically engineered T-cells that express chimeric antigen receptors to target and kill cancer cells. | JSKN022 is an "off-the-shelf" therapy, avoiding the complex and patient-specific manufacturing process of CAR-T cells. |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines with varying expression levels of PD-L1 and integrin αvβ6.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of JSKN022, monospecific ADCs, or control antibodies for 72-96 hours.
-
Readout: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously implanted with human tumor cells.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered JSKN022, control ADCs, or vehicle intravenously.
-
Readout: Tumor volume is measured at regular intervals using calipers. Body weight is monitored as a measure of toxicity.
-
Analysis: Tumor growth inhibition is calculated and statistical significance is determined by comparing treatment groups to the vehicle control.
Visualizing the Science
JSKN022 Mechanism of Action
Caption: Mechanism of action of the bispecific ADC JSKN022.
General Experimental Workflow for ADC Evaluationdot
References
- 1. biopharmaapac.com [biopharmaapac.com]
- 2. JSKN022-Alphamab Oncology [alphamabonc.com]
- 3. Alphamab Oncology Announces IND Application for Innovative PD-L1/αvβ6 Bispecific ADC JSKN022 was Officially Accepted by CDE-Alphamab Oncology [alphamabonc.com]
- 4. Alphamab Oncology Announces the First Patient Dosed in a Phase I Clinical Study of PD-L1/αvβ6 Bispecfic ADC JSKN022 [prnewswire.com]
- 5. biopharmaapac.com [biopharmaapac.com]
- 6. Alphamab Oncology Showcases Cutting-edge Breakthroughs and Innovative Achievements at the 16th World ADC San Diego-Alphamab Oncology [alphamabonc.com]
- 7. Alphamab Oncology Presented Preclinical Data on Two Novel Bispecific ADCs at the 2025 AACR Annual Meeting [prnewswire.com]
- 8. Alphamab Oncology Reports 2025 Interim Results and Business Highlights-Alphamab Oncology [alphamabonc.com]
- 9. Alphamab Oncology Presented Preclinical Data on Two Novel Bispecific ADCs at the 2025 AACR Annual Meeting-Alphamab Oncology [alphamabonc.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Preclinical and Phase 1 Clinical Trial Data for CA102N
An objective guide for researchers, scientists, and drug development professionals on the translational journey of the novel anti-cancer agent CA102N, from preclinical models to early human studies.
This report provides a comprehensive comparison of the preclinical data and the results from the Phase 1 clinical trial of CA102N (also referred to as KN1022 in some internal contexts), a novel tumor-targeting drug conjugate. CA102N is composed of a modified nimesulide (B1678887) derivative (H-Nim) covalently linked to hyaluronic acid (HA), designed to selectively deliver the cytotoxic payload to tumors overexpressing the CD44 receptor.[1][2][3][4] This guide synthesizes the available quantitative data, outlines the experimental methodologies, and visualizes the key mechanisms and workflows to offer a clear perspective on the drug's translation from bench to bedside.
Quantitative Data Summary
The following tables provide a structured comparison of the key pharmacokinetic, efficacy, and safety parameters observed in preclinical studies and the Phase 1 clinical trial of CA102N.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Preclinical (Mice) | Phase 1 (Humans) |
| Dose | 200 mg/kg (single IV dose)[1] | 0.36, 0.54, and 0.72 mg/kg Nim equivalent[3][4] |
| Cmax | 1798.58 µg equivalents/mL[1] | Data not publicly available |
| Tmax | 0.5 hours[1] | Data not publicly available |
| Half-life (t1/2) | 22 hours[1] | Data not publicly available |
| Primary Route of Elimination | Urine (77% of dose)[1] | Not reported |
| Tumor Accumulation | Slow elimination observed in tumor tissue[1] | Not reported |
Table 2: Efficacy and Safety Profile Comparison
| Parameter | Preclinical | Phase 1 Clinical Trial |
| Efficacy Endpoint | Tumor growth inhibition | Median Progression-Free Survival (PFS) |
| Monotherapy Efficacy | Not significant in CR5038 PDX model at 200mg/kg.[5] Significant tumor burden reduction in HT29 xenografts at 400mg/kg.[5] | Not explicitly reported for monotherapy cohort |
| Combination Therapy Efficacy | Marked reduction in tumor growth (>70%) with 5-FU in CR5038 PDX model.[5] Synergistic antitumoral effect with 5-FU in HT29 model.[5] | Median PFS of 3.7 months in the dose expansion cohort (monotherapy and in combination with trifluridine-tipiracil).[3] |
| Safety Profile | Well-tolerated in rats and beagle dogs in acute and repeat-dose toxicity studies.[6] | No dose-limiting toxicities (DLTs) observed.[3] 52 treatment-emergent adverse events (TEAEs) related to CA102N in 18 of 37 patients; 4 events were Grade 3 or higher.[3] |
| Recommended Phase 2 Dose | Not applicable | 0.72 mg/kg Nim equivalent[3] |
Mechanism of Action and Signaling Pathway
CA102N is designed for targeted delivery to cancer cells that overexpress the CD44 receptor, a natural ligand for hyaluronic acid.[1][3] Upon binding, the conjugate is internalized, leading to the release of the active payload, H-Nim. Preclinical studies have indicated that CA102N's anti-tumor activity is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and the COX-2/PGE2 pathway, ultimately inducing apoptosis.[6][7][8]
Caption: Signaling pathway of CA102N.
Experimental Protocols
A summary of the methodologies employed in the key preclinical and clinical studies is provided below.
Preclinical In Vivo Efficacy Studies
-
Animal Models: Athymic nude mice with HT-29 human colorectal cancer xenografts and SCID mice with CR5038 patient-derived xenografts (PDX).[5]
-
Treatment Regimen: CA102N was administered intravenously (i.v.). In the CR5038 model, the dose was 200 mg/kg twice weekly (BIW).[5] In the HT29 model, the dose was 400 mg/kg once weekly (QW).[5] For combination studies, 5-fluorouracil (B62378) (5-FU) was administered i.v. at 50 mg/kg once weekly (QW).[5]
-
Efficacy Assessment: Tumor volume was measured to assess tumor growth inhibition. Median survival was also monitored.[5]
Preclinical Pharmacokinetic Study
-
Animal Model: Athymic nude mice with HT-29 xenografts.[1]
-
Methodology: A single intravenous dose of 200 mg/kg of [14C]-labeled CA102N was administered.[1] Pharmacokinetics, biodistribution, metabolism, and tumor permeability were evaluated using liquid scintillation counting analysis and quantitative whole-body autoradiography.[1] Metabolite profiling was conducted using HPLC-MS with a radio flow-through detector.[1]
Phase 1 Clinical Trial (NCT03616574)
-
Study Design: A two-part, open-label, non-randomized, first-in-human study. Part 1 was a dose-escalation phase, and Part 2 was a dose-expansion phase.[3][9]
-
Patient Population: Patients with locally advanced or metastatic solid tumors for which no effective therapy was available. The dose-expansion cohort focused on patients with relapsed or refractory metastatic colorectal cancer.[9]
-
Treatment: CA102N was administered as a monotherapy and in combination with trifluridine-tipiracil. Doses of 0.36, 0.54, and 0.72 mg/kg Nim equivalent were evaluated.[3][4]
-
Primary Endpoints: Safety and tolerability, including the incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).[3][4]
-
Secondary Endpoints: Pharmacokinetics (serum concentration of CA102N), objective tumor response, and pharmacodynamic markers.[3][9]
Caption: Workflow of the CA102N Phase 1 clinical trial.
Conclusion
The transition of CA102N from preclinical studies to Phase 1 clinical trials demonstrates a generally consistent safety and efficacy profile. The preclinical data provided a strong rationale for its clinical development, highlighting its tumor-targeting mechanism and anti-cancer activity. The Phase 1 trial confirmed the safety and tolerability of CA102N in human subjects and showed preliminary signs of anti-tumor activity, establishing a recommended dose for further investigation in Phase 2 studies. While detailed human pharmacokinetic data is not yet publicly available, the existing preclinical and clinical findings support the continued development of CA102N as a potential therapeutic for solid tumors, particularly colorectal cancer.
References
- 1. Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of the safety, pharmacokinetics, and preliminary efficacy of CA102N as monotherapy and in combination with trifluridine-tipiracil in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. fightcolorectalcancer.org [fightcolorectalcancer.org]
- 8. News | Holy Stone Healthcare Co., Ltd. | 禾伸堂生技股份有限公司 [hshc.com.tw]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Oxidizing Solids (Represented by KN1022)
Disclaimer: The following guidance is based on the safety data sheet for Potassium Persulphate, as a specific Safety Data Sheet (SDS) for "KN1022" was not publicly available. This information should be used as a general guideline for handling similar oxidizing solids. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they are handling to ensure appropriate safety measures are taken.
This document provides essential, immediate safety and logistical information for handling oxidizing solids, typified by the characteristics of this compound, including operational and disposal plans. The procedural, step-by-step guidance directly answers specific operational questions to build trust and provide value beyond the product itself.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided below. This is based on a substance that is an oxidizer, harmful if swallowed, and causes skin, eye, and respiratory irritation.[1]
| Situation | Eyes/Face | Hands | Body | Respiratory |
| Routine Handling & Weighing | Safety goggles with side protection.[1] | Chemical resistant gloves (e.g., Nitrile rubber, check manufacturer's breakthrough time).[1] | Lab coat or other protective clothing. | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation. |
| Spill or Release | Safety goggles with side protection.[1] | Chemical resistant gloves.[1] | Full protective clothing to prevent skin contact. | Self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[1] |
| Fire Emergency | Safety goggles with side protection.[1] | Chemical resistant gloves.[1] | Full protective clothing and SCBA. | Self-contained breathing apparatus (SCBA). |
| Disposal of Waste | Safety goggles with side protection.[1] | Chemical resistant gloves.[1] | Lab coat or other protective clothing. | Use in a well-ventilated area. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Emergency Procedures
First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, consult a physician.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use extinguishing media appropriate for the surrounding fire.
-
Specific hazards: The substance is an oxidizer and may intensify fire. It is not combustible itself but can promote fire by releasing oxygen.
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Keep away from heat and combustible materials.[1]
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[1]
Disposal Considerations
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains. Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
